Propionylpromazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3568-24-9 |
|---|---|
Molecular Formula |
C20H24N2OS |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OS/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |
InChI Key |
ZQTVCQIJTREKSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
melting_point |
69.5 °C |
Other CAS No. |
3568-24-9 |
Related CAS |
14796-43-1 (phosphate) 7681-67-6 (hydrochloride) |
Synonyms |
Combolen propionylpromazine propionylpromazine hydrochloride propionylpromazine ion (1+) propionylpromazine phosphate propiopromazine |
Origin of Product |
United States |
Foundational & Exploratory
Propionylpromazine's Mechanism of Action on Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionylpromazine, a phenothiazine derivative, functions as a neuroleptic agent primarily through its antagonistic activity at dopamine receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound with a specific focus on its interaction with dopamine receptor subtypes. While quantitative pharmacological data for this compound is not extensively available in the public domain, this document outlines the established principles of its action based on the broader understanding of phenothiazines and dopamine receptor pharmacology. It details the downstream signaling cascades affected by dopamine receptor antagonism and provides standardized experimental protocols for characterizing such interactions.
Introduction
This compound is a phenothiazine compound utilized in veterinary medicine as a tranquilizer and sedative.[1] Its therapeutic effects are largely attributed to its ability to modulate central nervous system activity by interfering with dopaminergic neurotransmission.[2] Like other phenothiazine antipsychotics, this compound is understood to exert its primary mechanism of action through the blockade of dopamine receptors.[3][4][5] This guide delves into the specifics of this antagonism, exploring the molecular interactions and the resultant cellular signaling consequences.
This compound and Dopamine Receptor Interaction
This compound acts as an antagonist at dopamine receptors, meaning it binds to these receptors without activating them, thereby preventing dopamine from eliciting its normal physiological response. It has been reported to be an antagonist of the D1, D2, and D4 dopamine receptor subtypes. The antipsychotic effects of phenothiazines are predominantly linked to their antagonism of the D2 receptor.
Quantitative Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki), potency (IC50/EC50), or efficacy (Emax) at individual dopamine receptor subtypes. For context, phenothiazine derivatives typically exhibit varying affinities for dopamine receptor subtypes. The following table is presented to illustrate the type of quantitative data that is determined for such compounds, though the values for this compound remain to be elucidated.
| Receptor Subtype | Parameter | Value for this compound | Representative Value for other Phenothiazines (e.g., Chlorpromazine) |
| Dopamine D1 | Ki (nM) | Not Available | ~10-100 nM |
| IC50 (nM) | Not Available | Varies with assay conditions | |
| Emax (%) | Not Available | Typically 0% (as an antagonist) | |
| Dopamine D2 | Ki (nM) | Not Available | ~1-10 nM |
| IC50 (nM) | Not Available | Varies with assay conditions | |
| Emax (%) | Not Available | Typically 0% (as an antagonist) | |
| Dopamine D4 | Ki (nM) | Not Available | Varies widely |
| IC50 (nM) | Not Available | Varies with assay conditions | |
| Emax (%) | Not Available | Typically 0% (as an antagonist) |
Note: The representative values for chlorpromazine are approximate and can vary based on the specific experimental conditions.
Downstream Signaling Pathways
The antagonism of dopamine receptors by this compound disrupts the downstream signaling cascades normally initiated by dopamine. The consequences of this blockade differ depending on the receptor subtype.
D1-like Receptor (D1 and D5) Antagonism
D1-like receptors are coupled to the Gs alpha subunit of the G protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound, by blocking D1 receptors, prevents this cascade.
D2-like Receptor (D2, D3, and D4) Antagonism
D2-like receptors are coupled to the Gi/o alpha subunit. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, the βγ subunits of the G protein can modulate other effectors, such as ion channels and the MAPK pathway. D2 receptor signaling can also occur through a G protein-independent pathway involving β-arrestin. This compound's antagonism of D2 receptors blocks these inhibitory and modulatory effects.
References
- 1. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. benchchem.com [benchchem.com]
- 4. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors [mdpi.com]
- 5. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Initial Pharmacological Studies of Propionylpromazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Propionylpromazine, a member of the phenothiazine class of compounds, has been investigated for its neuroleptic and sedative properties. Structurally related to other phenothiazine antipsychotics, its initial pharmacological evaluation revealed a broad spectrum of activity, influencing multiple neurotransmitter systems. This guide delves into the foundational studies that elucidated the core pharmacological characteristics of this compound.
Mechanism of Action
This compound functions as an antagonist at several G-protein coupled receptors (GPCRs). Its diverse effects are a consequence of its ability to block the signaling of key neurotransmitters in the central and peripheral nervous systems. The primary receptor targets of this compound include:
-
Dopamine Receptors: D₁, D₂, and D₄
-
Serotonin Receptors: 5-HT₂ₐ and 5-HT₂𝒸
-
Histamine Receptors: H₁
-
Muscarinic Acetylcholine Receptors: M₁ through M₅
-
Adrenergic Receptors: α₁
The antipsychotic effects of this compound are thought to be mediated primarily through its antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. Its sedative properties are largely attributed to its potent blockade of the histamine H₁ receptor.
Receptor Binding Affinity
While the antagonist profile of this compound is established, specific quantitative data on its binding affinities (Kᵢ or IC₅₀ values) at the aforementioned receptors from initial pharmacological studies are not extensively reported in publicly available literature. Comparative studies of phenothiazine derivatives suggest that structural modifications significantly impact receptor affinity, but specific values for this compound remain to be fully disclosed in accessible records.
Pharmacokinetics and Metabolism
Initial studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of this compound.
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in horses and pigs, revealing species-specific differences.
| Parameter | Species | Value | Route of Administration | Reference |
| Peak Plasma Concentration | Horse | 5.2 µg/L | Intramuscular | [1] |
| Time to Peak Concentration | Horse | 30 minutes | Intramuscular | [1] |
| Plasma Concentration at 11 hours | Horse | 1.26 µg/L | Intramuscular | [1] |
Tissue Distribution
Studies in pigs have demonstrated the distribution of this compound in various tissues.
| Time After Injection (hours) | Tissue | Concentration (µg/kg) | Species | Route of Administration | Dose | Reference |
| 2 | Kidney | Present | Pig | Intramuscular | 0.5 mg/kg | [2] |
| 5 | Kidney | Present | Pig | Intramuscular | 0.5 mg/kg | [2] |
| 8 | Kidney | Present | Pig | Intramuscular | 0.5 mg/kg | |
| 2 | Diaphragm Muscle | Present | Pig | Intramuscular | 0.5 mg/kg | |
| 5 | Diaphragm Muscle | Present | Pig | Intramuscular | 0.5 mg/kg | |
| 8 | Diaphragm Muscle | Not Detected | Pig | Intramuscular | 0.5 mg/kg |
Metabolism
Metabolic studies in horses have identified several metabolites of this compound. The primary analytical method used for their identification was gas chromatography-mass spectrometry (GC-MS).
Identified Metabolites in Horse Urine:
-
2-(1-hydroxypropyl)promazine
-
2-(1-propenyl)promazine
-
7-hydroxythis compound
-
2-(1-hydroxypropyl) promazine sulfoxide (major metabolite)
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its multi-receptor antagonism.
Neuroleptic Activity
This compound's neuroleptic properties have been evaluated using animal models of psychosis, such as apomorphine-induced stereotypy in rats.
| Assay | Species | ED₅₀ | Route of Administration | Effect | Reference |
| Apomorphine-Induced Stereotypy | Rat | 2.5 mg/kg | Subcutaneous | Reduction of stereotypic behavior |
Experimental Protocols
Radioligand Receptor Binding Assays (General Protocol)
While specific binding data for this compound is scarce, the following outlines a general protocol for a competitive radioligand binding assay, which would be used to determine the affinity of a compound like this compound for a specific receptor (e.g., Dopamine D₂).
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Test Compound: this compound.
-
Non-specific Agent: A high concentration of a known antagonist for the receptor to determine non-specific binding (e.g., 10 µM Haloperidol for D₂ receptors).
-
Assay Buffer: A buffered solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand via filtration through glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand.
-
Non-specific Binding: Receptor membranes + Radioligand + High concentration of non-specific agent.
-
Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of the test compound (this compound).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Apomorphine-Induced Stereotypy in Rats
Objective: To assess the in vivo dopamine receptor antagonist activity of a test compound.
Animals: Male Wistar or Sprague-Dawley rats.
Materials:
-
Apomorphine hydrochloride.
-
Test compound (this compound).
-
Vehicle (e.g., saline or a suitable solvent for the test compound).
-
Observation cages.
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment to reduce stress-induced behavioral changes.
-
Drug Administration:
-
Administer the test compound (this compound) or vehicle to different groups of rats via a specific route (e.g., subcutaneous or intraperitoneal).
-
After a predetermined pretreatment time, administer apomorphine (a dopamine agonist) to all rats.
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, place each rat in an individual observation cage.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals for a set duration (e.g., every 10 minutes for 1-2 hours).
-
A scoring system is typically used to quantify the intensity of the stereotypy (e.g., 0 = absent, 1 = intermittent sniffing, 2 = continuous sniffing, 3 = intermittent licking/gnawing, 4 = continuous licking/gnawing).
-
-
Data Analysis:
-
For each animal, calculate a total stereotypy score over the observation period.
-
Compare the mean stereotypy scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the apomorphine-induced stereotypy score by the test compound indicates dopamine receptor antagonist activity. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated from a dose-response curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Objective: To identify and characterize the metabolites of this compound in biological samples (e.g., urine).
Principle: GC separates volatile and thermally stable compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification. Phenothiazines and their metabolites often require derivatization to increase their volatility for GC analysis.
General Procedure:
-
Sample Preparation:
-
Extraction: Extract the drug and its metabolites from the biological matrix (e.g., urine) using liquid-liquid extraction or solid-phase extraction.
-
Hydrolysis: For conjugated metabolites (e.g., glucuronides), perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to release the free metabolites.
-
-
Derivatization:
-
To improve volatility and thermal stability, derivatize polar functional groups (e.g., hydroxyl, amino) of the metabolites. A common method is silylation.
-
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC.
-
Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization and Fragmentation: As compounds elute from the GC, they enter the mass spectrometer where they are ionized (typically by electron impact) and fragmented.
-
Detection: The mass-to-charge ratio of the fragments is detected.
-
-
Data Analysis:
-
The retention time from the GC and the fragmentation pattern from the MS are used to identify the compounds by comparing them to reference spectra of known standards or by interpreting the fragmentation patterns.
-
Signaling Pathways
This compound's antagonism of various GPCRs disrupts their downstream signaling cascades.
Dopamine D₂ Receptor Signaling Pathway (Antagonized by this compound)
D₂ receptors are coupled to Gαi/o proteins. Their activation typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This compound blocks this pathway.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Antagonized by this compound)
5-HT₂ₐ receptors are coupled to Gαq proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). This compound inhibits this cascade.
Histamine H₁ Receptor Signaling Pathway (Antagonized by this compound)
Similar to 5-HT₂ₐ receptors, H₁ receptors are coupled to Gαq proteins, and their activation leads to the PLC-IP₃/DAG pathway. This compound's antagonism of this pathway underlies its sedative effects.
Alpha-1 Adrenergic Receptor Signaling Pathway (Antagonized by this compound)
Alpha-1 adrenergic receptors are also coupled to Gαq proteins, activating the PLC-IP₃/DAG pathway, which in smooth muscle leads to contraction. This compound's antagonism can lead to vasodilation and a drop in blood pressure.
Muscarinic Acetylcholine Receptor Signaling Pathways (Antagonized by this compound)
Muscarinic receptors have multiple subtypes with different G-protein coupling. M₁, M₃, and M₅ receptors couple to Gαq, activating the PLC pathway. M₂ and M₄ receptors couple to Gαi/o, inhibiting adenylyl cyclase. This compound's antagonism of these receptors can lead to anticholinergic side effects.
Conclusion
The initial pharmacological studies of this compound established it as a multi-receptor antagonist with a profile characteristic of a neuroleptic and sedative agent. Its interactions with dopamine, serotonin, histamine, muscarinic, and adrenergic receptors provide a basis for its observed physiological effects. While a complete quantitative picture of its receptor binding affinities remains to be fully elucidated from early literature, the available data on its pharmacokinetics, metabolism, and pharmacodynamics in animal models offer a foundational understanding of this complex phenothiazine derivative. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a technical resource for researchers in pharmacology and drug development.
References
In Vitro Biological Activity of Propionylpromazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine is a phenothiazine derivative that has been utilized in veterinary medicine as a neuroleptic agent.[1][2][3] Its mechanism of action, like other phenothiazines, is believed to involve the antagonism of various neurotransmitter receptors. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its interactions with key G-protein coupled receptors (GPCRs) that mediate its pharmacological effects. Due to a lack of specific publicly available in vitro quantitative data for this compound, data for the structurally similar and well-characterized phenothiazine, chlorpromazine, is presented as a comparative reference. This guide also details the experimental protocols for relevant in vitro assays and provides visualizations of the associated signaling pathways.
Quantitative Data on Receptor Binding and Functional Activity
The following tables summarize the in vitro biological activity of this compound and the reference compound chlorpromazine at key receptor targets.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | Data not available | - | - | - |
| Chlorpromazine | [3H]Spiperone | Rat Striatum | 1.9 | [4] |
Table 2: Muscarinic Acetylcholine Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | Data not available | - | - | - |
| Chlorpromazine | [3H]Quinuclidinyl benzilate | Rat Brain | 10 | [5] |
Table 3: Histamine H1 Receptor Functional Antagonism
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Data not available | - | - | - |
| Chlorpromazine | Histamine-induced calcium flux | HEK293 cells | 25 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are outlined below. These protocols are representative of standard techniques used to characterize the pharmacological activity of compounds like this compound.
Radioligand Binding Assay for Dopamine D2 and Muscarinic Receptors
This protocol describes a method to determine the binding affinity (Ki) of a test compound for dopamine D2 and muscarinic acetylcholine receptors.
a) Materials:
-
Receptor Source: Membranes prepared from rat striatum (for D2 receptors) or whole brain (for muscarinic receptors), or from cell lines stably expressing the human recombinant receptor subtypes.
-
Radioligands: [3H]Spiperone (for D2 receptors) or [3H]Quinuclidinyl benzilate ([3H]QNB) (for muscarinic receptors).
-
Test Compound: this compound or reference compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
b) Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for G-protein Activation
This functional assay measures the ability of a compound to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
a) Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors).
-
Radioligand: [35S]GTPγS.
-
Agonist and Test Compound: Known agonists for the receptor and this compound.
-
Assay Buffer: Containing GDP, MgCl2, and NaCl.
-
Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.
-
Scintillation Counter.
b) Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, the test compound (as an antagonist) and a known agonist, or the test compound alone (to test for agonist/inverse agonist activity).
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing. Measure the radioactivity on the filters.
-
SPA Method: If using SPA beads, the binding of [35S]GTPγS to the beads in proximity to the receptor-G-protein complex is measured directly in a scintillation counter without a filtration step.
-
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.
Calcium Flux Assay for H1 and M1/M3/M5 Receptor Activity
This assay measures the change in intracellular calcium concentration following the activation of Gq-coupled receptors like the histamine H1 and muscarinic M1, M3, and M5 receptors.
a) Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the receptor of interest.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Agonist and Test Compound: A known agonist (e.g., histamine or carbachol) and this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Fluorescence Plate Reader or Microscope.
b) Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Compound Addition:
-
For Antagonist Activity: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of the agonist.
-
For Agonist Activity: Add varying concentrations of this compound directly to the cells.
-
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader. The excitation and emission wavelengths will depend on the dye used (e.g., 488 nm excitation and 525 nm emission for Fluo-4).
-
Data Analysis: Calculate the change in fluorescence as an indicator of the change in intracellular calcium. Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by this compound.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by this compound.
Caption: Histamine H1 Receptor Signaling Pathway Antagonism by this compound.
Caption: Muscarinic Acetylcholine Receptor Signaling Antagonism by this compound.
Experimental Workflow
Caption: General Experimental Workflow for In Vitro Pharmacological Profiling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fao.org [fao.org]
- 3. This compound | C20H24N2OS | CID 24352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Propionylpromazine's Interaction with Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Propionylpromazine is a phenothiazine derivative recognized for its sedative and antipsychotic properties. Its therapeutic effects are attributed to its ability to modulate multiple neurotransmitter systems, including the dopaminergic and serotonergic systems. The interaction with serotonin receptors, particularly the 5-HT2 subfamily, is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy and side-effect profiles. This guide synthesizes the available qualitative information on this compound's serotonergic activity and provides a framework for its further investigation by presenting detailed, representative experimental methodologies.
Interaction with Serotonin Receptors
This compound is known to act as an antagonist at serotonin 5-HT2A and 5-HT2C receptors.[1][2][3][4][5] This antagonism is a shared characteristic with other atypical antipsychotic agents and is thought to play a crucial role in its therapeutic effects. The blockade of 5-HT2A receptors, in particular, is hypothesized to modulate dopamine release in certain brain regions, potentially contributing to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Quantitative Data
A thorough review of the scientific literature reveals a notable absence of publicly available quantitative data regarding the binding affinity (Ki or IC50 values) and functional activity (EC50 or Emax values) of this compound at specific serotonin receptor subtypes. The tables below are structured to accommodate such data, should it become available through future research.
Table 1: this compound Binding Affinity for Serotonin Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Source |
| 5-HT₂A | Data Not Available | Data Not Available | Data Not Available | |
| 5-HT₂C | Data Not Available | Data Not Available | Data Not Available | |
| Other 5-HT Subtypes | Data Not Available | Data Not Available | Data Not Available |
Table 2: this compound Functional Activity at Serotonin Receptors
| Receptor Subtype | Assay Type | Functional Response | EC₅₀ (nM) | Eₘₐₓ (%) | Source |
| 5-HT₂A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 5-HT₂C | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways
The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq/11 family of G proteins. Upon activation by an agonist, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, this compound is presumed to block these downstream signaling events by preventing the binding of endogenous serotonin.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the interaction of phenothiazine-like compounds with serotonin receptors.
Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific Ligand: Mianserin or another suitable high-affinity 5-HT2A ligand.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]Ketanserin, and a high concentration of non-specific ligand (e.g., 10 µM mianserin).
-
Competitive Binding: Cell membranes, [³H]Ketanserin, and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Ketanserin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization (Representative Protocol)
This protocol describes a method to assess the functional antagonism of this compound at the 5-HT2A receptor by measuring changes in intracellular calcium.
Objective: To determine the potency of this compound in inhibiting serotonin-induced calcium release in cells expressing the 5-HT2A receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in the dark at 37°C for 60 minutes.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of serotonin (e.g., the EC80 concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound at each concentration by comparing the peak fluorescence response to that of the agonist alone.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value for the inhibition of the serotonin-induced response.
-
Conclusion
This compound's interaction with serotonin receptors, particularly its antagonism at 5-HT2A and 5-HT2C subtypes, is a critical component of its pharmacological profile. While direct quantitative data for this compound remains elusive in the public domain, the methodologies and signaling pathways described herein provide a robust framework for its characterization. The representative protocols for radioligand binding and functional assays offer a clear path for future research to precisely quantify the affinity and potency of this compound at various serotonin receptor subtypes. Such data would be invaluable for a more complete understanding of its mechanism of action and for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2A receptor blockade in patients with schizophrenia treated with risperidone or clozapine. A SPET study using the novel 5-HT2A ligand 123I-5-I-R-91150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
Toxicological Profile of Propionylpromazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early toxicological research on propionylpromazine, a phenothiazine derivative used as a neuroleptic agent in veterinary medicine. The document synthesizes available data on its acute toxicity, genotoxicity, metabolism, and tissue distribution, with a focus on quantitative data and experimental methodologies.
Acute Toxicity
Early research primarily focused on determining the acute lethal dose of this compound. The intravenous LD50 in mice was established in a study by Silvestrini & Quadri (1970).
Table 1: Acute Toxicity of this compound
| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | M & F | Intravenous (i.v.) | 38 (35.7-40.5) | Silvestrini & Quadri (1970)[1] |
Experimental Protocols
1.1.1 Determination of Acute LD50 in Mice
-
Objective: To determine the median lethal dose (LD50) of this compound following intravenous administration in mice.
-
Species: Mouse.[1]
-
Sex: Male and Female.[1]
-
Route of Administration: Intravenous (i.v.).[1]
-
Methodology: While the specific method was not detailed in the available summaries, such studies in that era typically followed established protocols like the Miller and Tainter method. This would involve administering a range of doses to different groups of animals and observing mortality over a specified period (e.g., 24 hours) to calculate the dose that is lethal to 50% of the test population.[2]
-
Data Analysis: The LD50 value and its confidence intervals were calculated from the observed mortality rates at different dose levels.
Genotoxicity
The mutagenic potential of this compound was evaluated using the Ames test.
Table 2: Genotoxicity of this compound
| Test System | Test Object | Concentration | Results | Reference |
| Ames test | S. typhimurium TA 1535, 100, 98, 1537, 1538 | 1 mg, 5 mg | Negative | Preiss et al. (1983) |
Experimental Protocols
2.1.1 Ames Test for Mutagenicity
-
Objective: To assess the potential of this compound to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Test Organism: Salmonella typhimurium strains TA1535, TA100, TA98, TA1537, and TA1538. These strains are designed to detect different types of mutagens.
-
Methodology: The assay involves exposing the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). The bacteria are then plated on a histidine-deficient medium. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies.
-
Data Analysis: The number of revertant colonies in the test plates is compared to the number in the control plates. A significant increase in revertant colonies indicates a mutagenic effect. This compound was found to be non-mutagenic in this assay.
Pharmacokinetics and Metabolism
Studies in horses, pigs, and rats have provided insights into the absorption, distribution, and biotransformation of this compound.
Table 3: Pharmacokinetic and Residue Data for this compound
| Species | Dose | Route | Sample Type | Time Post-Administration | Concentration | Reference |
| Horse | 50 mg (total dose) | i.m. | Plasma | 30 minutes | 5.2 µg/L (peak) | Park et al. (1989) |
| Horse | 50 mg (total dose) | i.m. | Plasma | 11 hours | 1.26 µg/L | Park et al. (1989) |
| Pig | 0.5 mg/kg BW | i.m. | Kidney | 2 hours | Present | Haagsma et al. (1988) |
| Pig | 0.5 mg/kg BW | i.m. | Diaphragm | 8 hours | Not Detected | Haagsma et al. (1988) |
| Pig | 0.5 mg/kg BW | i.m. | Injection Site | 5 days | 863 µg/kg | Arneth (1986) |
| Rat | 4 mg/kg BW | i.v. | Kidney | 0.2 hours | 16.2 ± 4.8 mg/kg | (Referenced in WHO, 1991) |
| Rat | 4 mg/kg BW | i.v. | Liver | 0.2 hours | 1.3 ± 0.4 mg/kg | (Referenced in WHO, 1991) |
| Rat | 4 mg/kg BW | i.v. | Brain | 0.2 hours | 5.6 ± 1.3 mg/kg | (Referenced in WHO, 1991) |
Experimental Protocols
3.1.1 Pharmacokinetic Study in Horses
-
Objective: To determine the plasma concentration of this compound over time after intramuscular administration in horses.
-
Species: Horse.
-
Dose: 50 mg total dose.
-
Route of Administration: Intramuscular (i.m.).
-
Sampling: Plasma samples were collected at intervals for 11 hours.
-
Analytical Method: Gas chromatography with a nitrogen-phosphorous detector. The lower limit of detection was 0.2 µg/L.
3.1.2 Residue Depletion Study in Pigs
-
Objective: To determine the presence and concentration of this compound residues in various tissues of pigs after intramuscular injection.
-
Species: Dutch Landrace pigs.
-
Dose: 0.5 mg/kg body weight.
-
Route of Administration: Intramuscular (i.m.).
-
Sampling: Tissues (kidney, diaphragm, injection site) were collected at 2, 5, and 8 hours, or up to 5 days post-injection in different studies.
-
Analytical Method: Thin-layer chromatography (TLC) was used for detection, with a limit of detection of 60 µg/kg. A densitometric TLC method was used for quantification in another study.
3.1.3 Tissue Distribution Study in Rats
-
Objective: To determine the distribution of this compound in rat tissues after intravenous injection.
-
Species: Female Wistar rats.
-
Dose: 4 mg/kg body weight.
-
Route of Administration: Intravenous (i.v.) via the tail vein.
-
Sampling: Tissues (kidney, liver, brain) were collected at various time points (0.2, 0.5, 1.0, and 2.0 hours).
-
Analytical Method: The specific analytical method for this rat study is not detailed in the summary documents, but would likely have been a chromatographic technique.
Metabolism
Metabolism of this compound has been investigated in horses and pigs. In horses, three metabolites were identified in urine after enzymatic hydrolysis: 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxythis compound. N-demethylated or sulfoxidated metabolites were not observed in horses. In pigs, very small amounts of the sulfoxide metabolite have been found.
Mechanism of Action and Associated Signaling Pathways
This compound is a phenothiazine neuroleptic. Its pharmacological and toxicological effects are attributed to its antagonism of several G protein-coupled receptors. While specific early research on this compound's signaling is scarce, the mechanisms of its structural isomer, propiomazine, and other phenothiazines are well-documented and provide a strong basis for its expected actions. The primary targets are dopamine, serotonin, muscarinic, alpha-1 adrenergic, and histamine H1 receptors.
Dopamine D2 Receptor Antagonism
Antagonism of D2 receptors in the central nervous system is a key mechanism for the antipsychotic and sedative effects of phenothiazines. This action involves the inhibition of the Gαi/o signaling pathway.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors contributes to the sedative and anxiolytic properties of phenothiazines. This receptor primarily signals through the Gαq pathway.
Muscarinic, Alpha-1, and Histamine H1 Receptor Antagonism
This compound's sedative effects are also mediated by its antagonism of histamine H1 receptors. Its antagonism of muscarinic and alpha-1 adrenergic receptors can lead to side effects such as dry mouth and hypotension, respectively. These receptors also utilize G protein-coupled signaling pathways (Gαq for M1/M3/M5 and α1; Gαi for M2/M4; Gαq for H1).
Conclusion
The early toxicological data for this compound is limited, with no available information on short-term, long-term, or reproductive toxicity from that period. The available acute toxicity data in mice show a moderate level of toxicity via the intravenous route. Genotoxicity testing in the form of the Ames test was negative. Pharmacokinetic studies in several animal species indicate that the drug is distributed to various tissues, including the brain, and is metabolized before excretion. The mechanism of action is understood to be through the antagonism of several key neurotransmitter receptors, which explains both its therapeutic effects and potential side effects. This compilation of early research provides a foundational toxicological profile for this compound.
References
An In-Depth Technical Guide to the Central Nervous System Effects of Propionylpromazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionylpromazine is a phenothiazine derivative with a complex pharmacological profile, primarily characterized by its antagonist activity at a wide range of central nervous system (CNS) receptors. This technical guide provides a detailed examination of this compound's effects on the CNS, with a focus on its interactions with key neurotransmitter systems. Due to the limited availability of specific binding affinity data for this compound in the public domain, this guide utilizes data from structurally and pharmacologically similar phenothiazines, such as chlorpromazine and promazine, to provide a representative profile. This document outlines detailed experimental protocols for assessing receptor binding affinities and visualizes the associated molecular pathways and experimental workflows.
Introduction: The Phenothiazine Class and this compound
Phenothiazines are a class of antipsychotic drugs known for their wide-ranging effects on the CNS.[1] this compound, a member of this class, is utilized in veterinary medicine as a tranquilizer and sedative.[2][3] Its therapeutic and side-effect profile is a direct consequence of its interaction with multiple G-protein coupled receptors (GPCRs), leading to the modulation of several key neurotransmitter pathways.[4] This guide delves into the specifics of these interactions.
Mechanism of Action: A Multi-Receptor Antagonist Profile
This compound functions as an antagonist at several critical CNS receptors.[4] Its sedative properties are largely attributed to its potent antagonism of the histamine H1 receptor. Its antipsychotic effects, though not its primary therapeutic use in veterinary medicine, are thought to be mediated by its blockade of dopamine D2 and serotonin 5-HT2A receptors. The broad receptor antagonism of this compound also contributes to its side-effect profile, including potential anticholinergic and cardiovascular effects.
References
Propionylpromazine: A Technical Guide to its Discovery, History, and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionylpromazine is a phenothiazine derivative that has carved a niche primarily in veterinary medicine as a tranquilizer and antiemetic. Its multifaceted pharmacology, characterized by antagonism at a range of neurotransmitter receptors, has also made it a subject of scientific inquiry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this compound. It delves into its synthesis, mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its molecular interactions and the scientific processes behind its investigation.
Introduction and Historical Context
The story of this compound is intrinsically linked to the broader history of phenothiazine antipsychotics. The journey began in the late 19th century with the synthesis of phenothiazine as a byproduct of the burgeoning dye industry.[1] It wasn't until the mid-20th century that the therapeutic potential of phenothiazine derivatives was unlocked. In the aftermath of World War II, research into antihistamines at the Rhône-Poulenc laboratories in France led to the synthesis of chlorpromazine in December 1950.[1][2] Initially explored for its potential in anesthesia to induce "artificial hibernation," its profound calming effects on psychiatric patients were soon observed, heralding the age of psychopharmacology.[1]
The success of chlorpromazine spurred the development of a vast array of phenothiazine derivatives, each with unique substitution patterns on the phenothiazine nucleus, leading to varied pharmacological profiles.[3] this compound, a promazine neuroleptic, emerged from this wave of synthetic exploration. While not widely used as a neuroleptic in humans due to its comparatively weaker dopamine receptor blockade, it found utility for its sedative and antiemetic properties, particularly in veterinary practice.
Synthesis of this compound
The synthesis of phenothiazine derivatives like this compound generally involves a multi-step process. A common approach is the alkylation of the phenothiazine core. The following represents a plausible synthetic route based on established methods for phenothiazine derivatization:
Step 1: Acylation of Phenothiazine
First, the phenothiazine core is acylated with 3-chloropropionyl chloride. This reaction typically takes place in a suitable solvent such as dimethylformamide (DMF). The mixture is heated to drive the reaction to completion, resulting in the formation of 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.
Step 2: Amination
The chlorinated intermediate is then reacted with an appropriate amine to introduce the side chain. In the case of this compound, this would involve a reaction with dimethylamine. This nucleophilic substitution reaction replaces the chlorine atom with the dimethylamino group, yielding the final product, this compound.
A generalized workflow for the synthesis of phenothiazine derivatives is depicted below:
Pharmacological Profile
This compound exhibits a broad pharmacological profile, acting as an antagonist at multiple G protein-coupled receptors (GPCRs). This promiscuous binding profile underpins its diverse physiological effects.
Mechanism of Action
This compound's primary mechanism of action is the blockade of various neurotransmitter receptors. It is an antagonist of dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors (M1-M5), alpha-1 adrenergic receptors, and histamine H1 receptors. The sedative effects are largely attributed to its potent antihistaminic activity at the H1 receptor, while its antiemetic and antipsychotic-like properties are thought to be mediated by its antagonism of dopamine and serotonin receptors.
Quantitative Pharmacological Data
| Receptor Target | Parameter | Value | Species | Reference |
| Dopamine D2 Receptor | ED50 | 2.5 mg/kg (s.c.) | Rat | |
| T. cruzi Trypanothione Reductase | IC50 | 357 µM | - | |
| T. brucei Trypomastigotes | ED50 | 10.1 µM | - |
Note: ED50 (Median Effective Dose) in this context refers to the dose required to produce a specific effect in 50% of the population, in this case, the reduction of apomorphine-induced stereotypic behavior in rats, which is an indicator of dopamine receptor antagonism.
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Species |
| Oral Bioavailability | 33% | - |
| Protein Binding | 81% | - |
| Elimination Half-Life | 9 hours | - |
| Peak Plasma Concentration (50 mg IM) | 5.2 µg/L at 30 minutes | Horse |
Metabolism: In horses, this compound is metabolized to several compounds, including 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxythis compound. Another study identified the major metabolite in horse urine as 2-(1-hydroxypropyl) promazine sulfoxide.
Key Experimental Protocols
The characterization of this compound's pharmacological profile relies on a variety of standardized experimental protocols.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for various G protein-coupled receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Animal Behavioral Assays
Animal models are crucial for assessing the in vivo effects of drugs like this compound.
Objective: To evaluate the dopamine receptor antagonist activity of this compound in vivo.
Methodology (Apomorphine-Induced Stereotypy in Rats):
-
Acclimation: Rats are acclimated to the testing environment to minimize stress-related behavioral changes.
-
Drug Administration: Different groups of rats are administered varying doses of this compound (or a vehicle control) via a specific route (e.g., subcutaneous injection).
-
Apomorphine Challenge: After a predetermined time, all rats are administered apomorphine, a dopamine receptor agonist that induces stereotypic behaviors (e.g., sniffing, gnawing, licking).
-
Behavioral Scoring: The intensity of the stereotypic behaviors is observed and scored by a trained observer who is blind to the treatment conditions.
-
Data Analysis: The dose of this compound that reduces the stereotypic behavior by 50% (ED50) is calculated.
Signaling Pathways
This compound's antagonism of dopamine and serotonin receptors disrupts their downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are Gαi/o-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, this compound prevents this inhibition, leading to a relative increase in cAMP levels. D2 receptors can also signal through β-arrestin-dependent pathways.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are primarily coupled to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound's antagonism of 5-HT2A receptors blocks these downstream signaling events.
Clinical Development and Applications
While this compound has been evaluated for its sedative and anti-anxiety effects, its clinical use in humans is limited. It has been marketed under brand names such as Propavan. The majority of its application has been in veterinary medicine, where it is used as a tranquilizer to manage stress and anxiety in animals, particularly during transportation. There is a lack of extensive, publicly available data on human clinical trials for this compound.
Conclusion
This compound represents an important chapter in the ongoing story of phenothiazine pharmacology. While it did not achieve the widespread clinical use of its predecessor, chlorpromazine, its distinct pharmacological profile has secured its place in veterinary medicine and as a tool for scientific research. This guide has provided a detailed overview of its discovery, synthesis, and the experimental approaches used to characterize its mechanism of action. The provided data and visualizations offer a foundation for further research and a deeper understanding of this multifaceted compound. Further investigation is warranted to fully elucidate its receptor binding kinetics and to explore any potential novel therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for Propionylpromazine Sedation in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine is a phenothiazine derivative with neuroleptic properties, utilized in veterinary medicine as a tranquilizer and sedative. In animal research, it can be a valuable tool for chemical restraint during minor procedures, imaging, or to reduce stress in study subjects. These application notes provide detailed information on its mechanism of action, dosage guidelines for various animal models, and comprehensive protocols for its safe and effective use in a research setting.
Mechanism of Action
This compound, like other phenothiazines, exerts its sedative effects through the antagonism of several key neurotransmitter receptors in the central nervous system. Its primary mechanism involves blocking dopamine D2 receptors, which leads to a depression of the central nervous system, resulting in sedation and a reduction in spontaneous motor activity. Additionally, it has an affinity for and blocks alpha-1 adrenergic, histamine H1, and muscarinic M1/M2 receptors, contributing to its overall sedative and physiological effects, including vasodilation and antiemetic properties.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Dosage and Administration
The appropriate dosage of this compound for sedation is dependent on the species, the desired level of sedation, and the route of administration. It is crucial to start with the lowest effective dose and titrate upwards as needed.
| Animal Model | Route of Administration | Sedation Dosage (mg/kg) | Reference(s) |
| Rats | Intraperitoneal (IP) | 1.5 - 5.0 | |
| Mice | Intraperitoneal (IP) | 2.5 - 10.0 | |
| Rabbits | Intramuscular (IM) | 0.5 | |
| Pigs | Intramuscular (IM) | 0.1 - 0.2 | |
| Horses | Intravenous (IV) / Intramuscular (IM) | 0.05 - 0.1 | |
| Cattle | Intravenous (IV) / Intramuscular (IM) | 0.1 - 0.2 |
Note: These dosages are for sedation and may not be sufficient for surgical anesthesia. For painful procedures, the use of analgesics is required.
Experimental Protocols
Preparation of this compound for Injection
This compound is often available as a hydrochloride or phosphate salt in a 1% aqueous solution (10 mg/mL) for veterinary use. If using a powdered form, it should be dissolved in a sterile, isotonic vehicle suitable for injection, such as sterile saline.
Materials:
-
This compound (veterinary injection solution or pure powder)
-
Sterile saline (0.9% sodium chloride)
-
Sterile vials
-
Syringes and needles of appropriate gauge
-
0.22 µm sterile filter (if preparing from powder)
Procedure:
-
From Veterinary Solution:
-
If the concentration of the veterinary solution is appropriate, it can be drawn directly into a sterile syringe.
-
If dilution is required, calculate the required volume of the stock solution and sterile saline to achieve the desired final concentration. Aseptically transfer both to a sterile vial.
-
-
From Powder:
-
Calculate the amount of this compound powder and sterile saline needed to achieve the desired concentration.
-
Aseptically add the powder to the sterile saline in a sterile container.
-
Mix thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Label the vial with the drug name, concentration, and date of preparation.
-
Sedation Protocol for Rodents (Rats and Mice)
This protocol describes the intraperitoneal (IP) administration of this compound for sedation in rats and mice.
Materials:
-
Prepared this compound solution
-
Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
Workflow:
Caption: Experimental workflow for rodent sedation.
Procedure:
-
Animal Preparation:
-
Allow the animal to acclimate to the laboratory environment to minimize stress.
-
Accurately weigh the animal to ensure correct dosage calculation.
-
-
Drug Administration:
-
Calculate the precise volume of the this compound solution to be administered based on the animal's weight and the desired dosage.
-
Draw up the calculated volume into a sterile syringe.
-
Properly restrain the animal. For an IP injection, the animal should be tilted head-down, and the injection administered into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
-
Post-Administration Care and Monitoring:
-
Immediately after injection, apply a small amount of ophthalmic ointment to the animal's eyes to prevent corneal drying, as phenothiazines can reduce tear production.
-
Place the animal in a clean, quiet cage on a heating pad set to a low temperature to prevent hypothermia, a potential side effect of phenothiazines.
-
Monitor the animal continuously for the onset and depth of sedation. Key parameters to observe include:
-
Respiratory rate and effort: Should remain regular.
-
Response to stimuli: A gentle toe pinch should elicit a withdrawal reflex, confirming a sedative and not an anesthetic state.
-
Muscle relaxation: The animal should appear relaxed but not completely flaccid.
-
-
Continue monitoring until the animal has fully recovered, is ambulatory, and has resumed normal behavior.
-
Sedation Protocol for Rabbits
This protocol outlines the intramuscular (IM) administration of this compound for sedation in rabbits.
Materials:
-
Prepared this compound solution
-
Appropriately sized syringes (e.g., 1-3 mL) and needles (e.g., 23-25 gauge)
-
Animal scale
-
Heating pad or other heat source
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Handle the rabbit calmly to minimize stress.
-
Accurately weigh the rabbit.
-
-
Drug Administration:
-
Calculate the required dose of this compound.
-
Draw the calculated volume into a sterile syringe.
-
Administer the injection into a large muscle mass, such as the quadriceps or lumbar muscles. Alternate injection sites if repeated dosing is necessary.
-
-
Post-Administration Care and Monitoring:
-
Apply ophthalmic ointment to the eyes.
-
Provide a supplemental heat source to maintain body temperature.
-
Monitor the rabbit for the level of sedation, respiratory rate, and heart rate.
-
Ensure the rabbit is in a safe, comfortable position to prevent injury during sedation and recovery.
-
Observe the animal until it is fully recovered and exhibiting normal behavior.
-
Potential Adverse Effects and Considerations
-
Hypotension: this compound can cause a drop in blood pressure due to its alpha-1 adrenergic blocking effects. This is a significant consideration in animals that are dehydrated or have cardiovascular compromise.
-
Hypothermia: As a result of vasodilation and effects on the thermoregulatory center, body temperature can decrease.
-
Lowered Seizure Threshold: While controversial and not definitively proven, it is a common precaution to avoid using phenothiazines in animals with a history of seizures.
-
Variable Sedative Effects: The level of sedation can be unpredictable and may be influenced by the animal's temperament and level of excitement prior to administration.
-
Lack of Analgesia: this compound does not provide pain relief. For any procedure that may cause pain, it must be used in conjunction with an appropriate analgesic.
Conclusion
This compound can be an effective sedative for use in animal research when administered correctly and with appropriate monitoring. Researchers should be thoroughly familiar with its pharmacological properties, potential side effects, and the specific needs of the animal model being used. Adherence to detailed protocols and vigilant monitoring are essential for ensuring animal welfare and the integrity of research data.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propionylpromazine
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of propionylpromazine using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a phenothiazine derivative used as a neuroleptic agent in veterinary medicine to manage stress in animals. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. This application note describes a robust RP-HPLC method for the determination of this compound.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound is separated from other components in the sample based on its hydrophobicity. The analyte is then detected by a UV detector, and the response is proportional to its concentration.
Chromatographic Conditions
A comprehensive summary of the HPLC system and parameters for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV/Vis or PDA detector |
| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Gradient mixture of Mobile Phase A and Mobile Phase B |
| Mobile Phase A: Potassium Dihydrogen Phosphate buffer (pH 3.0) | |
| Mobile Phase B: Acetonitrile | |
| Gradient Program | A specific gradient program should be optimized for the best separation |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm[1] |
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the following table.
| Validation Parameter | Result |
| Linearity Range | 12.6 - 37.8 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9997[1] |
| Limit of Detection (LOD) | Method dependent, can be in the low ng/mL range. |
| Limit of Quantification (LOQ) | Method dependent, can be in the low ng/mL range. |
| Accuracy (% Recovery) | Typically within 98-102% |
| Precision (%RSD) | < 2%[1] |
Experimental Protocols
Reagents and Materials
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
Preparation of Solutions
Mobile Phase A (Potassium Dihydrogen Phosphate Buffer, pH 3.0):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile.
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of this compound hydrochloride reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 15, 20, 25, 30, 35, 40 µg/mL).
Sample Preparation (from Pharmaceutical Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the diluent (e.g., 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Mix the solution thoroughly and filter a portion through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is now ready for injection into the HPLC system.
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (diluent), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
Calculation
The concentration of this compound in the sample can be calculated using the following formula:
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Principle of this compound separation by reverse-phase HPLC.
References
Application Notes and Protocols for Administering Propionylpromazine in In Vivo Research Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine (PPZ) is a phenothiazine derivative with neuroleptic properties, commonly utilized in veterinary medicine as a tranquilizer and antiemetic. In the context of in vivo research, its sedative and antipsychotic effects, mediated through the antagonism of dopamine, serotonin, muscarinic, and histamine receptors, make it a valuable tool for various study designs.[1] These application notes provide detailed protocols for the preparation and administration of this compound to common laboratory animal models, along with essential data for experimental planning and execution.
Mechanism of Action
This compound functions as an antagonist at multiple receptor sites within the central nervous system.[1] Its primary sedative and antipsychotic effects are attributed to the blockade of dopamine D2 receptors and serotonin 5-HT2A receptors.[1] Additionally, it exhibits antagonistic activity at muscarinic and histamine H1 receptors, contributing to its sedative and antiemetic properties.[1]
Data Presentation
Table 1: Recommended Dosages of this compound by Animal Model and Route of Administration
| Animal Model | Route of Administration | Dosage (mg/kg) | Reference |
| Horse | Intravenous (IV) | 0.05 - 0.1 | [2] |
| Intramuscular (IM) | 0.05 - 0.1 | ||
| Subcutaneous (SC) | 0.05 - 0.1 | ||
| Pig | Intravenous (IV) | 0.1 - 0.2 | |
| Intramuscular (IM) | 0.2 - 0.5 | ||
| Subcutaneous (SC) | 0.5 - 2.0 | ||
| Rat | Intravenous (IV) | 4.0 (as phosphate salt) | |
| Intraperitoneal (IP) | 1.5 (daily for 2 weeks) |
Table 2: Tissue Distribution of this compound in Rats (µg/g) Following a Single 4 mg/kg IV Dose
| Time Post-Injection (hours) | Kidney (µg/g) | Liver (µg/g) | Brain (µg/g) |
| 0.2 | 16.2 ± 4.8 | 1.3 ± 0.4 | 5.6 ± 1.3 |
| 0.5 | 9.9 ± 3.2 | 1.2 ± 0.2 | 5.4 ± 0.8 |
| 1.0 | 7.0 ± 3.0 | 1.1 ± 0.3 | 2.7 ± 0.4 |
| 2.0 | 3.3 ± 1.5 | 0.6 ± 0.2 | 0.6 ± 0.2 |
| Data presented as mean ± standard deviation. |
Table 3: Tissue Distribution of this compound in Pigs (ng/g) Following a Single 0.5 mg/kg IM Dose
| Time Post-Injection (hours) | Kidney (ng/g) | Liver (ng/g) | Brain (ng/g) | Diaphragm (ng/g) | Injection Site (ng/g) |
| 2 | 90 - 340 | 70 - 300 | 130 - 210 | 30 - 70 | 23,600 - 28,800 |
| Data represents a range from multiple animals. |
Experimental Protocols
Preparation of this compound for Injection
This compound is typically available as a hydrochloride or phosphate salt, which is a crystalline, slightly yellow powder. For administration, it is commonly prepared as a 1% aqueous solution.
Materials:
-
This compound hydrochloride or phosphate powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile vials
-
Syringes and needles of appropriate gauge
-
Alcohol swabs
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile water for injection or saline to achieve a 1% (10 mg/mL) solution.
-
Gently swirl the vial until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter before use.
-
Label the vial with the drug name, concentration, and date of preparation.
Protocol 1: Intravenous (IV) Administration in Rats
Materials:
-
Prepared 1% this compound solution
-
Rat restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle and 1 mL syringe
-
Antiseptic solution (e.g., 70% ethanol)
-
Gauze pads
Procedure:
-
Warm the rat's tail using a heat lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Clean the tail with an antiseptic solution.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation may be indicated by a flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Monitor the rat for the onset of sedation and any adverse reactions.
Protocol 2: Intramuscular (IM) Administration in Pigs
Materials:
-
Prepared 1% this compound solution
-
Appropriate gauge needle (e.g., 18-20 gauge) and syringe
-
Animal restraint equipment (e.g., snare, chute)
-
Antiseptic solution
Procedure:
-
Properly restrain the pig to ensure the safety of both the animal and the handler.
-
The preferred injection site is the musculature of the neck, behind and below the ear.
-
Clean the injection site with an antiseptic solution.
-
Insert the needle deep into the muscle.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and observe the animal for sedation.
Protocol 3: Subcutaneous (SC) Administration in Horses
Materials:
-
Prepared 1% this compound solution
-
Appropriate gauge needle (e.g., 20-22 gauge) and syringe
-
Halter and lead rope
-
Antiseptic solution
Procedure:
-
Ensure the horse is properly restrained.
-
The common site for subcutaneous injection is the side of the neck.
-
Clean the injection site with an antiseptic solution.
-
Pinch a fold of skin to create a "tent."
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate to check for inadvertent placement in a blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently massage the area.
Animal Monitoring
Following administration of this compound, it is crucial to monitor the animal for the desired level of sedation and any potential adverse effects.
Key Monitoring Parameters:
-
Level of Sedation: Observe for signs of tranquilization, such as a lowered head, drooping eyelids, and a relaxed posture.
-
Cardiovascular: Monitor heart rate and rhythm. This compound can cause hypotension.
-
Respiratory: Observe respiratory rate and effort.
-
Temperature: Monitor body temperature, as phenothiazines can interfere with thermoregulation.
-
Adverse Reactions: Be vigilant for any signs of paradoxical excitement, muscle tremors, or other unexpected reactions.
Mandatory Visualizations
Caption: General experimental workflow for in vivo studies using this compound.
Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.
Caption: this compound's antagonism of the Serotonin 5-HT2A receptor signaling pathway.
References
Application Notes and Protocols for Propionylpromazine Solutions in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, handling, and storage of propionylpromazine solutions for various laboratory experiments. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound is a phenothiazine derivative with a range of pharmacological activities, primarily acting as an antagonist at various neurotransmitter receptors.[1] It is structurally and pharmacologically similar to other neuroleptic agents and is utilized in research for its sedative, antiemetic, and antipsychotic properties.[1][2] Accurate preparation of this compound solutions is the first critical step for in vitro and in vivo studies investigating its mechanism of action and potential therapeutic applications.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound and its hydrochloride salt (the more commonly used form in research) is essential for proper solution preparation.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₂₀H₂₄N₂OS | C₂₀H₂₄N₂OS • HCl |
| Molecular Weight | 340.5 g/mol [1] | 376.9 g/mol [3] |
| Appearance | Solid | Yellow powder |
| Melting Point | 160-161 °C (maleate salt) | Not specified |
Table 2: Solubility Data for this compound Hydrochloride
| Solvent | Solubility | Source |
| Water | 1 g in 4.5 mL (hydrochloride) | |
| Ethanol | Freely soluble (hydrochloride) | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | |
| Aqueous Solution (pH 7.4) | >56.5 µg/mL |
Stability and Storage Recommendations
This compound hydrochloride solutions are susceptible to degradation, particularly through oxidation, when exposed to air and light. This can lead to a decrease in the active ingredient concentration over time, impacting experimental outcomes.
-
Short-term Storage (up to 24 hours): Solutions can be stored at 2-8°C, protected from light.
-
Long-term Storage (greater than 24 hours): For extended storage, it is recommended to prepare aliquots of the stock solution in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Antioxidants: For aqueous formulations requiring longer stability, the addition of an antioxidant such as ascorbic acid may be considered to minimize degradation.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride, a common starting concentration for many laboratory experiments.
Materials:
-
This compound hydrochloride (MW: 376.9 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weigh out 3.77 mg of this compound hydrochloride powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C until use.
Preparation of Working Solutions in Cell Culture Media or PBS
This protocol outlines the dilution of the stock solution to prepare working solutions for cell-based assays or other aqueous experimental systems.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Sterile cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile tubes and pipette tips
Procedure:
-
Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Perform serial dilutions of the stock solution with the appropriate sterile aqueous buffer (e.g., cell culture medium, PBS) to achieve the final concentration.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Gently mix the working solution by pipetting or inverting the tube.
-
Use the freshly prepared working solution for your experiment immediately.
Note: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Visualization of Workflow and Mechanism of Action
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for laboratory use.
Caption: Workflow for this compound solution preparation.
Signaling Pathway of this compound
This compound acts as an antagonist on multiple receptor systems. Its sedative effects are largely attributed to its antihistamine activity, while its antipsychotic effects are linked to dopamine and serotonin receptor blockade.
Caption: this compound's multi-receptor antagonism pathway.
References
Application of Propionylpromazine as a Veterinary Tranquilizer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine (PPZ) is a phenothiazine derivative neuroleptic agent utilized in veterinary medicine for its tranquilizing and sedative properties.[1][2] As a dopamine antagonist, it provides a calming effect, making it a valuable tool for managing stress and anxiety in various animal species during transport, handling, and veterinary procedures.[1][3] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development and evaluation of this compound as a veterinary tranquilizer.
Mechanism of Action
This compound primarily functions as a dopamine D2 receptor antagonist in the central nervous system. By blocking these receptors, it interferes with the neurotransmission of dopamine, a key neurotransmitter involved in arousal, motivation, and motor control. This antagonism results in a state of tranquilization and sedation.
Caption: Dopamine D2 Receptor Antagonist Signaling Pathway of this compound.
Data Presentation
Table 1: Recommended Dosages of this compound in Various Species
| Species | Intravenous (IV) Dose (mg/kg) | Intramuscular (IM) Dose (mg/kg) | Subcutaneous (SC) Dose (mg/kg) |
| Horse | 0.05 - 0.1 | 0.05 - 0.1 | - |
| Cattle | 0.1 - 0.2 | 0.1 - 0.2 | 0.2 - 0.5 |
| Pig | 0.2 - 0.3 | 0.1 - 0.2 | 0.5 - 2.0 |
Data sourced from various veterinary pharmacology resources.[1]
Table 2: Pharmacokinetic Parameters of this compound in Horses (50 mg IM)
| Parameter | Value | Unit |
| Peak Plasma Concentration (Cmax) | 5.2 | µg/L |
| Time to Peak Concentration (Tmax) | 30 | minutes |
| Plasma Concentration at 11 hours | 1.26 | µg/L |
Data from a study by Park et al. (1989). Note: Other pharmacokinetic parameters were not determined in this study.
Experimental Protocols
Protocol 1: Evaluation of Sedative Efficacy in Dogs
This protocol is designed to assess the level and duration of sedation following the administration of this compound.
1. Animal Selection and Preparation:
-
Select healthy adult dogs of a specific breed and weight range.
-
Acclimatize the animals to the experimental environment for at least 7 days.
-
Fast the animals for 12 hours prior to the experiment, with water provided ad libitum.
-
Record baseline physiological parameters including heart rate, respiratory rate, and rectal temperature.
2. Drug Administration:
-
Administer this compound at the desired dose and route (e.g., 0.05 mg/kg IV).
3. Sedation Scoring:
-
Evaluate the level of sedation at 15, 30, 60, 90, 120, 180, and 240 minutes post-administration using a validated sedation scale (see Table 3).
Table 3: Example of a Sedation Scoring System for Dogs
| Score | Spontaneous Posture | Response to Noise | General Demeanor |
| 0 | Standing, walking normally | Alert, turns head immediately | Bright, alert, responsive |
| 1 | Sternal recumbency, lifts head | Slight startle, delayed head turn | Calm, aware of surroundings |
| 2 | Sternal or lateral recumbency, reluctant to rise | No startle, slow head movement | Drowsy, delayed response to stimuli |
| 3 | Lateral recumbency, does not attempt to rise | No response | Asleep, arousable with strong stimuli |
This is a simplified scale. Researchers should utilize a comprehensive, validated scale for their studies.
4. Physiological Monitoring:
-
Record heart rate, respiratory rate, and rectal temperature at the same time points as sedation scoring.
5. Data Analysis:
-
Analyze changes in sedation scores and physiological parameters over time using appropriate statistical methods (e.g., repeated measures ANOVA).
Caption: Workflow for evaluating the sedative efficacy of this compound.
Protocol 2: Pharmacokinetic Study in Pigs
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in pigs.
1. Animal Model and Housing:
-
Use healthy Landrace pigs of a defined age and weight.
-
House animals individually in metabolism cages to allow for the separate collection of urine and feces.
-
Acclimatize pigs to the cages for at least 3 days prior to the study.
2. Drug Administration and Sample Collection:
-
Administer a single intramuscular (IM) dose of this compound (e.g., 0.5 mg/kg).
-
Collect blood samples from an indwelling jugular catheter at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h).
3. Sample Processing and Analysis:
-
Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma, urine, and fecal homogenates for this compound and its metabolites using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, elimination half-life (t½), area under the curve (AUC), and clearance (CL) using appropriate software.
Caption: Workflow for a pharmacokinetic study of this compound in pigs.
Conclusion
These application notes and protocols provide a framework for the investigation of this compound as a veterinary tranquilizer. Adherence to detailed and validated experimental designs is crucial for generating reliable and reproducible data. Further research is warranted to expand the understanding of the pharmacokinetics and pharmacodynamics of this compound in a wider range of veterinary species and to explore its potential in combination with other therapeutic agents.
References
Application Notes and Protocols for the Identification of Propionylpromazine Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine is a phenothiazine neuroleptic agent used in veterinary medicine as a tranquilizer. Understanding its metabolic fate is crucial for pharmacokinetic studies, drug efficacy, and safety assessments. This document provides detailed application notes and protocols for the identification of this compound metabolites using modern mass spectrometry techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established practices for phenothiazine analysis and can be adapted for specific research needs.
Known and Predicted Metabolites of this compound
Early studies, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), have identified several key metabolites of this compound in horses.[1][2][3] More recent analytical approaches with LC-MS/MS, while not extensively published for this compound itself, have been successfully applied to similar phenothiazine compounds, providing a strong basis for method development. The primary metabolic transformations for phenothiazines include hydroxylation, sulfoxidation, and modifications to the side chain.
The principal identified metabolites of this compound are:
-
2-(1-hydroxypropyl)promazine
-
2-(1-propenyl)promazine
-
7-hydroxy-propionylpromazine
-
2-(1-hydroxypropyl) promazine sulfoxide[2]
-
This compound sulfoxide (predicted)
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent drug and its major metabolites. These values are crucial for setting up selected reaction monitoring (SRM) or extracted ion chromatogram (XIC) experiments in a mass spectrometer. The exact retention times will be dependent on the specific chromatographic conditions used.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]+ m/z |
| This compound | C₂₀H₂₄N₂OS | 340.1609 | 341.1682 |
| 7-hydroxy-propionylpromazine | C₂₀H₂₄N₂O₂S | 356.1559 | 357.1631 |
| This compound sulfoxide | C₂₀H₂₄N₂O₂S | 356.1559 | 357.1631 |
| 2-(1-hydroxypropyl)promazine | C₂₀H₂₆N₂OS | 342.1766 | 343.1839 |
| 2-(1-propenyl)promazine | C₂₀H₂₄N₂S | 324.1659 | 325.1732 |
| 2-(1-hydroxypropyl) promazine sulfoxide | C₂₀H₂₆N₂O₂S | 358.1715 | 359.1788 |
Experimental Protocols
This section details a general protocol for the extraction and analysis of this compound and its metabolites from biological matrices such as urine or plasma using LC-MS/MS. This protocol is adapted from methodologies developed for other phenothiazines and should be optimized for specific laboratory conditions and instrumentation.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for cleaning up and concentrating analytes from complex biological fluids.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide solution (5%)
-
Formic acid (0.1% in water and acetonitrile)
-
Internal standard (e.g., a structurally similar phenothiazine like chlorpromazine-d6)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: To 1 mL of urine or plasma, add the internal standard. For urine samples, adjust the pH to ~9-10 with ammonium hydroxide. For plasma samples, perform a protein precipitation step by adding 2 mL of cold acetonitrile, vortexing, and centrifuging at 4000 rpm for 10 minutes. Use the supernatant for the next step.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent wash (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of a suitable elution solvent. For C18 cartridges, this could be methanol or acetonitrile. For mixed-mode cartridges, an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol) is often effective.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimized for the specific instrument.
-
Scan Mode: Selected Reaction Monitoring (SRM).
Predicted SRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 341.2 | 86.1 | 254.1 | 20-35 |
| 7-hydroxy-propionylpromazine | 357.2 | 86.1 | 270.1 | 20-35 |
| This compound sulfoxide | 357.2 | 86.1 | 270.1 | 20-35 |
| 2-(1-hydroxypropyl)promazine | 343.2 | 86.1 | 240.1 | 20-35 |
| 2-(1-propenyl)promazine | 325.2 | 86.1 | 238.1 | 20-35 |
| 2-(1-hydroxypropyl) promazine sulfoxide | 359.2 | 86.1 | 256.1 | 20-35 |
Note: The product ions and collision energies are predictive and require optimization on the specific mass spectrometer being used. The common fragment at m/z 86.1 corresponds to the dimethylaminopropyl side chain.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolite analysis.
Proposed Metabolic Pathway of this compound
References
Application Notes and Protocols for Propionylpromazine in Neuroscience Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine is a phenothiazine derivative with neuroleptic properties, primarily utilized in veterinary medicine as a tranquilizer. Its mechanism of action, like other phenothiazines, involves the antagonism of dopamine and serotonin receptors, making it a compound of interest for neuroscience research, particularly in the study of psychosis and the development of novel antipsychotic drugs.[1][2] Although specific neuroscience research protocols for this compound are not widely published, its structural and pharmacological similarities to compounds like chlorpromazine and thioridazine allow for the adaptation of established experimental models.[3][4]
These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience experimental models, including detailed protocols adapted from related phenothiazines, quantitative data for comparison, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a multi-receptor antagonist with high affinity for dopamine D2 receptors, which is believed to be the primary mechanism for its antipsychotic effects.[1] Additionally, it exhibits antagonistic activity at serotonin (5-HT2A), histamine (H1), and muscarinic (M1) receptors, contributing to its sedative and other side effects. The blockade of these receptors in various brain regions, such as the mesolimbic and nigrostriatal pathways, underlies both its therapeutic potential and its propensity to induce extrapyramidal symptoms.
Data Presentation
Table 1: In Vivo Behavioral Effects of Phenothiazines in Rodent Models
| Behavioral Test | Phenothiazine | Species | Dose Range | Observed Effect | Reference |
| Catalepsy (Bar Test) | Haloperidol | Rat | 0.1 - 0.5 mg/kg | Dose-dependent increase in the latency to descend from the bar. | |
| Catalepsy (Bar Test) | Haloperidol | Mouse | 0.5 mg/kg | Significant increase in the latency to remove forepaws from the bar. | |
| Amphetamine-Induced Hyperlocomotion | Chlorpromazine | Rat | 1, 3, 10 mg/kg (i.p.) | Daily administration induced locomotor sensitization to PCP challenge. | |
| Conditioned Avoidance Response (Acquisition) | Haloperidol | Rat | 0.075 - 0.150 mg/kg | Complete blockade of the acquisition of conditioned avoidance responding. | |
| Conditioned Avoidance Response (Acquisition) | Thioridazine | Rat | 10 - 50 mg/kg | Disrupted both acquisition and performance of conditioned avoidance responding. | |
| Apomorphine-Induced Compulsive Behavior | Chlorpromazine | Rat/Mouse | 3 mg/kg (i.p.) | Decreased the total score of compulsive behaviors like rearing, sniffing, and licking. |
Table 2: Neurochemical Effects of Phenothiazines in Rodent Brains
| Neurochemical Parameter | Phenothiazine | Species | Dose | Brain Region | Observed Effect | Reference |
| Dopamine (DA) Levels | Chlorpromazine | Rat | 4 mg/kg (i.p.) for 75 days | Cortex, Striatum-accumbens, Hippocampus, Hypothalamus, Cerebellum, Brainstem | Significant increase in DA levels. | |
| Norepinephrine (NE) Levels | Chlorpromazine | Rat | 4 mg/kg (i.p.) for 75 days | Hippocampus | 15% increase in NE levels. | |
| 5-Hydroxytryptamine (5-HT) Levels | Chlorpromazine | Rat | 4 mg/kg (i.p.) for 75 days | Hippocampus | 16% increase in 5-HT levels. | |
| Dopamine D2 Receptor Binding | Chlorpromazine | Porcine | N/A (in vitro) | Striatal membranes | Competitive binding with spiperone. |
Experimental Protocols
Note: The following protocols are adapted from studies using related phenothiazines. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for each specific experimental model.
Protocol 1: Assessment of Catalepsy in Rats (Bar Test)
This protocol is adapted from studies using haloperidol to induce catalepsy, a common screening method for the extrapyramidal side effects of antipsychotic drugs.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Horizontal bar (1 cm diameter, elevated 10 cm from a flat surface)
-
Stopwatch
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A starting dose range could be extrapolated from related compounds, such as 1-10 mg/kg for chlorpromazine.
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and place them on the flat surface.
-
A cut-off time of 180 seconds is typically used to avoid undue stress to the animal.
-
Record the descent latency for each animal at each time point.
Data Analysis: Compare the mean descent latencies between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
This protocol is a classic test for antipsychotic activity, assessing the ability of a drug to suppress a learned avoidance behavior.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a conditioned stimulus (CS) (e.g., light or tone) and an unconditioned stimulus (US) (e.g., footshock).
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
Procedure: Training Phase:
-
Place a rat in the shuttle box.
-
Each trial begins with the presentation of the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment of the shuttle box during the CS presentation, the CS is terminated, and this is recorded as an avoidance response.
-
If the rat does not move during the CS, the US (e.g., 0.5 mA footshock) is delivered through the grid floor for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment. This is recorded as an escape response.
-
If the rat fails to move during the US presentation, this is recorded as an escape failure.
-
Conduct training sessions (e.g., 30-50 trials per day) until the animals reach a stable performance criterion (e.g., >80% avoidance responses).
Testing Phase:
-
Once the animals are trained, administer this compound or vehicle at a specified time before the test session (e.g., 30-60 minutes).
-
Place the rat in the shuttle box and conduct a test session (e.g., 20-30 trials) using the same procedure as in training.
-
Record the number of avoidance responses, escape responses, and escape failures.
Data Analysis: Compare the percentage of avoidance responses between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Protocol 3: In Vitro Dopamine D2 Receptor Binding Assay
This protocol provides a method to determine the affinity of this compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Rat striatal tissue homogenate (source of D2 receptors)
-
This compound hydrochloride at various concentrations
-
Radiolabeled D2 receptor antagonist (e.g., [3H]spiperone)
-
Incubation buffer (e.g., Tris-HCl buffer with physiological salts)
-
Unlabeled D2 receptor antagonist (e.g., haloperidol) for determining non-specific binding
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat striatal membrane homogenates.
-
In test tubes, add a fixed amount of membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, add only the membrane and radioligand.
-
For non-specific binding, add the membrane, radioligand, and a high concentration of the unlabeled antagonist (e.g., 10 µM haloperidol).
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Caption: Dopaminergic Signaling Pathway and the Antagonistic Action of this compound.
Caption: A generalized experimental workflow for evaluating the antipsychotic potential of this compound.
References
- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Behavioral Effects of Propionylpromazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine is a phenothiazine derivative with a pharmacological profile characterized by antagonism at dopamine, serotonin, muscarinic, alpha(1)-adrenergic, and histamine H1 receptors.[1] This broad spectrum of activity suggests potential effects on animal behavior, including sedation, anxiolysis, and alterations in locomotor activity.[2][3] These application notes provide detailed protocols for investigating the behavioral effects of this compound in rodent models using standardized and widely validated behavioral assays: the Open Field Test, the Elevated Plus Maze, and the Morris Water Maze.
Disclaimer: Extensive literature searches did not yield specific quantitative data from peer-reviewed studies on the effects of this compound in the Open Field Test, Elevated Plus Maze, or Morris Water Maze in rodents. The quantitative data presented in the following tables are representative examples derived from studies on the structurally and pharmacologically similar phenothiazine, chlorpromazine, to illustrate the expected outcomes and data presentation. Researchers should generate their own data for this compound.
Hypothesized Signaling Pathway of this compound
This compound's behavioral effects are thought to be mediated through its interaction with multiple neurotransmitter systems in the central nervous system. Its sedative properties are likely due to its potent antagonism of histamine H1 receptors and alpha(1)-adrenergic receptors.[1][4] Anxiolytic and antipsychotic effects are attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors. The diagram below illustrates the hypothesized signaling pathways influenced by this compound.
Open Field Test: Assessment of Locomotor Activity and Anxiety-Like Behavior
The Open Field Test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents. Animals with higher levels of anxiety tend to spend more time in the periphery of the open field (thigmotaxis), while less anxious animals are more willing to explore the center of the arena. Sedative effects can be inferred from a general decrease in locomotor activity.
Experimental Workflow: Open Field Test
Protocol: Open Field Test
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena floor is typically divided into a grid of equal-sized squares, with the central squares designated as the "center zone."
-
Animal Preparation:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the test (e.g., 30 minutes). Dose selection should be based on pilot studies, with a suggested starting range for rodents based on veterinary use in other species being 0.5-2.0 mg/kg.
-
-
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena undisturbed for a fixed period, typically 5 to 10 minutes.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the recorded video using an automated tracking system to quantify the following parameters:
-
Total distance traveled (cm): An indicator of general locomotor activity.
-
Time spent in the center (s): A measure of anxiety-like behavior.
-
Distance traveled in the center (cm): Another measure of anxiety-like behavior.
-
Number of entries into the center zone: Reflects exploratory behavior and anxiety.
-
Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.
-
Number of fecal boli: A physiological indicator of stress.
-
-
Data Presentation: Open Field Test (Example Data with Chlorpromazine)
| Treatment Group (n=10/group) | Total Distance Traveled (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle (Saline) | 2500 ± 150 | 30 ± 5 | 15 ± 3 | 25 ± 4 |
| Chlorpromazine (1 mg/kg) | 1800 ± 120 | 25 ± 4 | 12 ± 2 | 18 ± 3 |
| Chlorpromazine (2 mg/kg) | 1200 ± 100 | 20 ± 3* | 8 ± 2 | 10 ± 2** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Elevated Plus Maze: Assessment of Anxiety-Like Behavior
The Elevated Plus Maze (EPM) is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.
Experimental Workflow: Elevated Plus Maze
Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal dimensions, with a central platform.
-
Animal Preparation:
-
Follow the same habituation and drug administration procedures as described for the Open Field Test.
-
-
Procedure:
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Start the video recording and tracking software immediately.
-
Allow the animal to freely explore the maze for 5 minutes.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between animals.
-
-
Data Analysis:
-
Quantify the following parameters using a video tracking system:
-
Time spent in the open arms (s) and closed arms (s): The primary measures of anxiety-like behavior.
-
Number of entries into the open and closed arms: An additional measure of anxiety and activity.
-
Percentage of time in open arms: (Time in open arms / Total time in arms) x 100.
-
Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100.
-
Head dips: The number of times the animal pokes its head over the edge of the open arms, an indicator of risk assessment.
-
Stretch-attend postures: A risk assessment behavior where the animal stretches forward to investigate without moving its hind paws.
-
-
Data Presentation: Elevated Plus Maze (Example Data with Chlorpromazine)
| Treatment Group (n=10/group) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle (Saline) | 15 ± 3 | 20 ± 4 | 25 ± 3 |
| Chlorpromazine (0.5 mg/kg) | 25 ± 4 | 30 ± 5 | 22 ± 2 |
| Chlorpromazine (1.0 mg/kg) | 35 ± 5 | 40 ± 6 | 18 ± 2* |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Morris Water Maze: Assessment of Spatial Learning and Memory
The Morris Water Maze (MWM) is a behavioral task used to assess spatial learning and memory in rodents. It relies on the animal's ability to use distal cues in the environment to locate a hidden platform in a circular pool of opaque water. This compound, due to its sedative and cognitive-impairing potential (a known side effect of some antipsychotics), may affect performance in this task.
Experimental Workflow: Morris Water Maze
Protocol: Morris Water Maze
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged just below the water's surface in one of the four designated quadrants. The pool is located in a room with various distal visual cues.
-
Animal Preparation:
-
Handle the animals for several days before the start of the experiment.
-
Administer this compound or vehicle 30 minutes before each daily session.
-
-
Procedure:
-
Acquisition Phase (e.g., 4 consecutive days):
-
Each day, each animal undergoes a session of four trials.
-
For each trial, the animal is gently placed into the water facing the pool wall at one of four quasi-random starting positions.
-
The animal is allowed to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded by a video tracking system.
-
-
Probe Trial (e.g., on Day 5):
-
The escape platform is removed from the pool.
-
The animal is placed in the pool at a novel starting position and allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
-
Data Analysis:
-
Acquisition Phase:
-
Escape latency (s): The primary measure of learning. A decrease in escape latency across days indicates learning.
-
Path length (cm): The distance traveled to find the platform.
-
Swimming speed (cm/s): To control for motor deficits.
-
-
Probe Trial:
-
Time spent in the target quadrant (%): A measure of spatial memory retention.
-
Number of platform crossings: The number of times the animal swims over the former location of the platform.
-
-
Data Presentation: Morris Water Maze (Example Data with a Sedative/Cognitive-Impairing Compound)
Acquisition Phase
| Day | Vehicle - Escape Latency (s) | This compound (1 mg/kg) - Escape Latency (s) |
|---|---|---|
| 1 | 55 ± 4 | 58 ± 5 |
| 2 | 40 ± 3 | 50 ± 4* |
| 3 | 25 ± 2 | 42 ± 3** |
| 4 | 15 ± 2 | 35 ± 3** |
Probe Trial
| Treatment Group | % Time in Target Quadrant |
|---|---|
| Vehicle | 45 ± 5 |
| this compound (1 mg/kg) | 28 ± 4** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the behavioral effects of this compound in rodents. Given its pharmacological profile, it is anticipated that this compound will induce dose-dependent sedative effects, evidenced by decreased locomotor activity in the Open Field Test, and anxiolytic-like effects, indicated by increased exploration of the open arms in the Elevated Plus Maze. Furthermore, potential cognitive-impairing effects may be observed as deficits in spatial learning and memory in the Morris Water Maze. It is imperative for researchers to conduct dose-response studies to establish the specific behavioral profile of this compound and to differentiate between sedative and anxiolytic effects. The provided workflows, protocols, and example data tables serve as a comprehensive guide for designing and executing these critical behavioral assessments.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenothiazines- dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 3. Multiple non-psychiatric effects of phenothiazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sedative/anxiolytic effects of antidepressants in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Propionylpromazine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine is a phenothiazine derivative primarily used in veterinary medicine as a tranquilizer.[1][2] As a member of the phenothiazine class of drugs, which are known to exert cytotoxic effects through various mechanisms, it is crucial to investigate the potential cytotoxic profile of this compound.[3][4][5] Phenothiazines have been shown to induce cytotoxicity by disrupting cell membrane integrity, triggering apoptosis, causing cell cycle arrest, modulating critical signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2, and inducing oxidative stress that can lead to mitochondrial dysfunction. Furthermore, as a dopamine receptor antagonist, this compound's interactions with these receptors could also influence cellular viability.
These application notes provide a comprehensive framework of cell culture-based assays to thoroughly evaluate the cytotoxic effects of this compound. The following protocols are designed to enable researchers to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. The following assays are fundamental for this purpose:
-
MTT Assay: To assess cell viability based on mitochondrial metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.
-
Neutral Red Uptake Assay: To determine cell viability by assessing the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells.
-
Caspase-3 Activity Assay: To specifically measure the activity of a key executioner caspase in the apoptotic pathway.
Data Presentation
To facilitate the comparison of results obtained from the various cytotoxicity assays, all quantitative data should be summarized in clearly structured tables. Below are example tables for presenting typical data from these assays.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) [Example Data] |
| SH-SY5Y (Neuroblastoma) | MTT | 24 | 75.2 |
| MTT | 48 | 52.8 | |
| MTT | 72 | 35.1 | |
| HepG2 (Hepatocellular Carcinoma) | MTT | 24 | 98.5 |
| MTT | 48 | 65.7 | |
| MTT | 72 | 48.9 |
Table 2: LDH Release upon Treatment with this compound (48 hours)
| Cell Line | This compound Concentration (µM) | % LDH Release (Example Data) |
| SH-SY5Y | 0 (Control) | 5.2 ± 1.1 |
| 25 | 15.8 ± 2.5 | |
| 50 | 35.2 ± 3.8 | |
| 100 | 68.9 ± 5.1 | |
| HepG2 | 0 (Control) | 4.8 ± 0.9 |
| 25 | 12.5 ± 2.1 | |
| 50 | 28.9 ± 3.2 | |
| 100 | 55.4 ± 4.7 |
Table 3: Apoptosis and Necrosis in SH-SY5Y Cells Treated with this compound (48 hours)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) [Example Data] | % Early Apoptotic Cells (Annexin V+ / PI-) [Example Data] | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) [Example Data] | % Necrotic Cells (Annexin V- / PI+) [Example Data] |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| 50 | 60.3 ± 4.1 | 25.8 ± 3.2 | 10.5 ± 1.8 | 3.4 ± 0.7 |
| 100 | 25.7 ± 3.5 | 45.2 ± 4.8 | 22.1 ± 2.9 | 7.0 ± 1.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for maximum LDH release).
-
Incubate for the desired time period.
-
Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
Neutral red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with different concentrations of this compound for the desired duration.
-
Remove the treatment medium and add 100 µL of neutral red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
Remove the neutral red solution, wash the cells with PBS, and add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Materials:
-
6-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the chosen duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. The assay utilizes a substrate that releases a chromophore or fluorophore upon cleavage by active caspase-3.
Materials:
-
Cell culture plates
-
This compound stock solution
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
Visualizations
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of this compound-induced cytotoxicity and the experimental workflows, the following diagrams are provided.
References
- 1. fao.org [fao.org]
- 2. WHO | JECFA [apps.who.int]
- 3. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Propionylpromazine in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine is a phenothiazine derivative used in veterinary medicine as a tranquilizer. The detection and quantification of its residues in animal tissues are crucial for regulatory monitoring, food safety assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical determination of this compound in various tissue samples, including muscle, liver, and kidney. The methods described include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound, like other phenothiazine neuroleptics, exerts its tranquilizing effects primarily by acting as an antagonist at dopamine D2 receptors in the central nervous system. The binding of this compound to these G-protein coupled receptors (GPCRs) interferes with the normal signaling cascade initiated by dopamine. This leads to a reduction in dopaminergic neurotransmission, resulting in sedation and a calming effect. The signaling pathway is initiated when dopamine binds to the D2 receptor, activating an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this receptor, this compound prevents these downstream effects.
Analytical Methods Overview
A variety of analytical techniques can be employed for the detection and quantification of this compound in tissue samples. The choice of method often depends on the required sensitivity, specificity, and throughput.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance characteristics of the different analytical methods for the determination of this compound in tissue samples.
| Analytical Method | Tissue Type(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Precision (%RSD) |
| TLC | Muscle, Kidney, Liver, Brain | 2-60 µg/kg | Not Reported | Not Reported | Not Reported | Not Reported |
| HPLC-UV/Fluorescence | Kidney, Liver, Muscle | 0.1-4 µg/kg | Not Reported | ~95% | Not Reported | 6.7% |
| GC-MS | Plasma (as proxy) | 0.2 µg/L | 0.25-2.0 ng/0.1mL (for related phenothiazines) | 91-95% (for related phenothiazines) | Not Reported | <11% (for related phenothiazines) |
| LC-MS/MS | Kidney | <5 µg/kg (detection capability) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for GC-MS and LC-MS/MS are based on closely related phenothiazine compounds or matrices other than tissue where specific data for this compound was not available.
Experimental Workflows and Protocols
The general workflow for the analysis of this compound in tissue samples involves sample preparation (homogenization and extraction), extract cleanup, and instrumental analysis.
Protocol 1: Thin-Layer Chromatography (TLC)
This protocol is suitable for screening purposes and provides semi-quantitative results.
1. Sample Preparation and Extraction: a. Weigh 5-20 g of minced tissue (muscle, kidney, or liver) into a centrifuge tube. b. For ether extraction, homogenize the tissue with an alkaline solution before adding diethyl ether. c. For a simpler extraction, homogenize the tissue with sand. d. Vortex the mixture vigorously for 5-10 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Collect the supernatant (organic layer).
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a silica gel SPE cartridge with methanol followed by the extraction solvent. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with a non-polar solvent like petroleum ether. d. Elute the this compound with methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol).
3. TLC Analysis: a. Spot the reconstituted extract onto a polyamide or HPTLC silica gel plate. b. Develop the plate in a chromatography tank with a mobile phase such as cyclohexane:chloroform:ammonia (90:20:0.25 v/v/v). c. For two-dimensional TLC, use a second mobile phase like dichloromethane:acetone:ammonia (100:100:5 v/v) in the perpendicular direction. d. After development, air-dry the plate. e. Visualize the spots under UV light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method offers good sensitivity and quantitative capabilities.
1. Sample Preparation and Extraction: a. Weigh 5 g of minced kidney, liver, or muscle tissue into a centrifuge tube. b. Add 20 mL of acetonitrile and homogenize for 1 minute. c. Centrifuge at 4000 rpm for 10 minutes. d. Collect the acetonitrile supernatant.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge (e.g., Sep-Pak C18) with methanol followed by water. b. Load the acetonitrile extract onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute this compound with methanol. e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or fluorescence detection with appropriate excitation and emission wavelengths.
-
Injection Volume: 20 µL.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is highly specific and suitable for confirmation and quantification, particularly of metabolites.
1. Sample Preparation and Extraction: a. Follow the extraction and SPE cleanup steps as described in the HPLC protocol. A liquid-liquid extraction with a non-polar solvent may also be employed.
2. Derivatization (if necessary): a. For certain metabolites, derivatization may be required to improve volatility and thermal stability. Silylation is a common technique for hydroxylated metabolites.
3. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A capillary column suitable for basic drug analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Ionization Mode: Electron Ionization (EI).
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and specific method for the trace-level quantification of this compound in complex tissue matrices.
1. Sample Preparation and Extraction: a. Weigh 1-2 g of homogenized tissue into a centrifuge tube. b. Add an internal standard (e.g., a deuterated analog of this compound). c. Perform protein precipitation by adding an excess of cold acetonitrile, vortexing, and centrifuging. d. Alternatively, use the SPE cleanup method described in the HPLC protocol for a cleaner extract. e. Evaporate the supernatant and reconstitute in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 or similar reversed-phase column with a small particle size for better resolution.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard for high selectivity and sensitivity.
Conclusion
The analytical methods detailed in these application notes provide a range of options for the detection and quantification of this compound in tissue samples. The choice of the most appropriate method will be dictated by the specific requirements of the study, including the need for screening or confirmation, the desired level of sensitivity, and the available instrumentation. For regulatory purposes and trace-level quantification, LC-MS/MS is the recommended technique due to its superior sensitivity and specificity. Proper method validation should always be performed in the laboratory to ensure reliable and accurate results.
Troubleshooting & Optimization
Propionylpromazine Stability and Degradation in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of propionylpromazine in aqueous solutions. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is oxidation. The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of this compound sulfoxide. Further oxidation can also occur. Other potential degradation pathways, particularly under photolytic conditions, may include N-dealkylation of the dimethylaminopropyl side chain and hydroxylation of the aromatic ring.[1][2]
Q2: What factors influence the stability of this compound in aqueous solutions?
A2: Several factors can influence the stability of this compound:
-
pH: this compound is generally more stable in acidic to neutral solutions. The rate of degradation, particularly through oxidation, tends to increase as the pH becomes more alkaline.
-
Temperature: Higher temperatures accelerate the degradation of this compound, consistent with the Arrhenius equation which dictates that most chemical reactions proceed faster at higher temperatures.[3]
-
Light: Exposure to light, especially UV radiation, can induce photolytic degradation. This can lead to the formation of various degradation products, including the sulfoxide.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved atmospheric oxygen, will significantly promote the degradation of this compound through the oxidation of the sulfur atom.
-
Metal Ions: Certain metal ions can catalyze oxidative degradation.
Q3: How can I minimize the degradation of this compound in my experimental solutions?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your aqueous solutions in the acidic to neutral range.
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) and avoid exposure to high temperatures.
-
Light Protection: Protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
-
Use of Antioxidants: The addition of an antioxidant, such as ascorbic acid, has been shown to be effective in stabilizing this compound formulations by inhibiting oxidation.
-
Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | 1. Confirm the identity of the new peaks using LC-MS to determine their mass-to-charge ratio. 2. Compare the retention times with those of known this compound degradation products if available. 3. Perform a forced degradation study to intentionally generate degradation products and compare the chromatograms. |
| Loss of this compound potency over a short period | Accelerated degradation due to experimental conditions. | 1. Review the pH of the solution. Adjust to a more acidic or neutral pH if it is alkaline. 2. Check for exposure to light and high temperatures. Ensure proper storage conditions. 3. Consider the possibility of contamination with oxidizing agents or metal ions. Use high-purity solvents and deionized water. |
| Color change in the solution (e.g., yellowing) | Oxidation of the phenothiazine ring system. | 1. This is a visual indicator of degradation. Confirm with an analytical technique like HPLC to quantify the extent of degradation. 2. Implement protective measures such as adding an antioxidant, protecting from light, and using deoxygenated solvents. |
| Precipitation of the compound from the solution | Poor solubility at the experimental pH or formation of insoluble degradation products. | 1. Check the pH of the solution. This compound, as a hydrochloride salt, is more soluble in acidic solutions. 2. Filter the precipitate and analyze it to determine if it is the parent compound or a degradation product. |
Data Presentation
The following tables provide illustrative quantitative data on the degradation of a phenothiazine derivative, which can be considered representative of this compound's behavior under various stress conditions. This data is intended to guide experimental design and troubleshooting.
Table 1: Illustrative Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Formed |
| Acidic (0.1 M HCl, 60 °C) | 24 | 92.5 | Minor degradation |
| Alkaline (0.1 M NaOH, 60 °C) | 24 | 78.2 | This compound Sulfoxide |
| Oxidative (3% H₂O₂, RT) | 8 | 65.7 | This compound Sulfoxide and other oxidized products |
| Thermal (60 °C) | 48 | 89.1 | This compound Sulfoxide |
| Photolytic (ICH Q1B) | 24 | 81.4 | This compound Sulfoxide, N-desmethyl-propionylpromazine |
Note: This data is illustrative and based on the known degradation behavior of phenothiazine derivatives. Actual degradation rates will vary depending on the specific experimental conditions.
Table 2: Illustrative pH-Dependent Degradation of this compound at 40 °C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 3.0 | 0.002 | 346.6 |
| 5.0 | 0.005 | 138.6 |
| 7.0 | 0.012 | 57.8 |
| 9.0 | 0.035 | 19.8 |
Note: This data is illustrative and highlights the trend of increasing degradation rate with increasing pH, which is characteristic of many phenothiazine derivatives.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 90% A, 10% B
-
31-40 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for conducting a forced degradation study to identify potential degradation products and to assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a vial containing the stock solution in a calibrated oven at 60 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in a quartz cuvette) to a light source compliant with ICH Q1B guidelines for a specified duration. A control sample should be wrapped in aluminum foil to shield it from light.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.
Mandatory Visualizations
References
Optimizing Propionylpromazine Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing propionylpromazine concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine derivative that acts as a dopamine receptor antagonist.[1] Its primary mechanism of action involves blocking dopamine D2 receptors in the brain, which is why it has been used as a neuroleptic agent in veterinary medicine.[1] In the context of cell-based assays, its ability to interact with dopamine receptors and potentially other cellular targets makes it a compound of interest for various research applications.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A reasonable starting point for this compound in a cell-based assay is around 10 µM. This recommendation is based on its use in a chemical screening assay where it showed significant inhibition of dopamine receptors at this concentration.[1] However, the optimal concentration will be highly dependent on the cell type and the specific assay being performed. A broad dose-response experiment is crucial to determine the effective concentration range for your specific experimental setup.
Q3: What are the potential off-target effects of this compound?
As a phenothiazine derivative, this compound may have off-target effects beyond dopamine receptor antagonism. Phenothiazines have been reported to modulate various signaling pathways, including the PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR pathways. They can also induce apoptosis and cell cycle arrest. Therefore, it is important to consider these potential effects when interpreting experimental results.
Q4: How can I determine the cytotoxicity of this compound in my cell line?
To determine the cytotoxicity, you should perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) with a range of this compound concentrations. This will allow you to generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Troubleshooting Guide
Problem 1: High Variability Between Replicate Wells
High variability in your results can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reverse pipetting technique. |
| Edge Effects | Evaporation can be more pronounced in the outer wells of a microplate. To mitigate this, fill the outer wells with sterile PBS or media without cells. |
| Pipetting Errors | Ensure your pipettes are properly calibrated. Use fresh tips for each dilution and replicate. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Vortex the stock solution and the final dilutions thoroughly. |
Problem 2: Inconsistent Dose-Response Curve
An inconsistent or non-sigmoidal dose-response curve can make it difficult to determine the IC50 value.
| Possible Cause | Recommended Solution |
| Inappropriate Concentration Range | If the curve is flat, the concentrations may be too low or too high. Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar) to capture the full dose-response. |
| Drug Instability | This compound may be unstable in your culture medium over the incubation period. Prepare fresh drug dilutions for each experiment and consider a shorter incubation time if instability is suspected. |
| Cell Clumping | Cell clumps can lead to uneven drug exposure and inaccurate viability readings. Ensure a single-cell suspension before and during the assay. |
| Assay Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
Problem 3: No Observed Effect of this compound
If you do not observe any effect of this compound on your cells, consider the following:
| Possible Cause | Recommended Solution |
| Cell Line Resistance | Your chosen cell line may not express the target receptor or may have intrinsic resistance mechanisms. Consider using a different cell line known to be responsive to dopamine receptor antagonists or other phenothiazines. |
| Sub-optimal Assay Conditions | The assay conditions (e.g., cell density, serum concentration) may not be optimal for observing the drug's effect. Optimize these parameters for your specific cell line and assay. |
| Incorrect Drug Concentration | The concentrations tested may be too low. Try a higher concentration range. |
| Compound Inactivity | Verify the purity and identity of your this compound stock. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Potential signaling pathways affected by this compound.
References
Troubleshooting variability in propionylpromazine experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propionylpromazine. The following information is designed to address common sources of variability and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing inconsistent sedative effects in my animal models. What are the potential causes?
A1: Variability in the sedative effects of this compound can stem from several factors:
-
Drug Stability and Degradation: this compound hydrochloride (PPZHCl) is susceptible to degradation, particularly at temperatures between 5°C and 40°C.[1] Oxidation is a primary degradation pathway, leading to the formation of less active or inactive byproducts.[1] Ensure that your PPZHCl formulations are fresh or have been stored protected from light and at the recommended temperature (2-8°C). Consider adding an antioxidant like ascorbic acid to your formulation to improve stability.[1]
-
Species-Specific Metabolism: this compound is metabolized differently across species. For instance, the metabolites identified in horses include 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxythis compound, while the sulphoxide metabolite may be found in pigs.[2] These differences in metabolic pathways can lead to varying concentrations of the active compound and its metabolites, influencing the observed pharmacological effect.
-
Route of Administration and Formulation: The dosage and route of administration (intravenous, intramuscular, or subcutaneous) will significantly impact the pharmacokinetic profile, including the peak plasma concentration and time to effect.[2] The formulation vehicle (e.g., aqueous solution, jelly, or vaseline) can also affect drug release and absorption. Ensure consistent administration techniques and formulation composition across your experiments.
Q2: My quantitative analysis of this compound in plasma samples is showing high variability. How can I troubleshoot my analytical method?
A2: High variability in quantitative analysis is often related to sample preparation and the analytical method itself. Here are some troubleshooting steps:
-
Optimize Sample Extraction: The choice of extraction method (liquid-liquid extraction, solid-phase extraction) and solvents is critical for consistent recovery from biological matrices. For phenothiazines, ensure the pH of the sample is optimized for extraction.
-
Method Validation: It is crucial to have a validated analytical method. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Internal Standard Selection: Use of an appropriate internal standard is essential to correct for variability during sample preparation and injection. The internal standard should be structurally similar to this compound and have a similar retention time but be chromatographically resolved.
-
Matrix Effects: Biological matrices like plasma can interfere with the ionization of the analyte in mass spectrometry-based methods, leading to ion suppression or enhancement. It is important to evaluate and minimize matrix effects during method development.
-
Column Performance: Ensure your HPLC column is not degraded. High backpressure, peak tailing, or split peaks can indicate a compromised column that needs to be replaced.
Q3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing aged this compound solutions. What could they be?
A3: The appearance of new peaks in the chromatogram of aged this compound solutions is likely due to degradation. This compound is known to degrade into several oxidation products. These degradants will have different retention times than the parent compound. To confirm, you can perform a forced degradation study under stress conditions (acid, base, oxidation, heat, light) to intentionally generate these degradation products and identify their peaks.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) |
| Dopamine D2 | Data not available |
| Serotonin 5-HT2A | Data not available |
| Histamine H1 | Data not available |
| Muscarinic M1 | Data not available |
| Alpha-1 Adrenergic | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Route | Cmax | Tmax | Tissue Distribution/Notes |
| Horse | 50 mg (total) | IM | 5.2 µg/L | 30 min | Plasma concentration decreased to 1.26 µg/L at 11 hours. |
| Pig | 0.5 mg/kg BW | IM | - | - | Residues found in kidney, liver, brain, and diaphragm at 2, 8, and 24 hours post-injection. |
| Rat | 4 mg/kg BW | IV | - | - | Highest concentrations found in the kidney, followed by the brain and then the liver within the first 2 hours. |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, IM: Intramuscular, IV: Intravenous, BW: Body Weight.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Hydrochloride (PPZHCl)
This protocol is adapted from methods for other phenothiazines and is intended as a starting point for method development and validation.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of PPZHCl in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation (from a formulation):
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., 0.05 M HCl).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study (to demonstrate stability-indicating capability):
-
Acid Degradation: Treat the PPZHCl solution with 0.1 M HCl and heat at 60°C.
-
Base Degradation: Treat the PPZHCl solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the PPZHCl solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Heat the PPZHCl solution at 60°C.
-
Photolytic Degradation: Expose the PPZHCl solution to UV light (e.g., 254 nm).
-
Analyze the stressed samples at various time points and compare the chromatograms to an unstressed control to identify degradation peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Mandatory Visualization
Caption: this compound's multi-receptor antagonist activity.
Caption: A logical workflow for troubleshooting experimental variability.
References
Propionylpromazine Solubility and Formulation Technical Support Center
Welcome to the technical support center for propionylpromazine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for research applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a phenothiazine derivative used as a neuroleptic agent.[1][2] It functions as a dopamine and serotonin receptor antagonist.[2][3][4] For research purposes, it's important to understand its fundamental properties that influence its solubility.
Summary of this compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂OS | |
| Molecular Weight | 340.5 g/mol | |
| Appearance | Slightly yellow crystalline powder | |
| Formulation | Often used as a hydrochloride or phosphate salt |
Q2: What are the known solubilities of this compound hydrochloride in common laboratory solvents?
The hydrochloride salt of this compound exhibits solubility in a range of common organic solvents and aqueous buffers.
Solubility of this compound Hydrochloride
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | |
| DMSO | 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL |
Q3: Why am I having trouble dissolving this compound?
Poor solubility of this compound in aqueous solutions can be attributed to its largely hydrophobic phenothiazine core. While the salt form improves water solubility, challenges can still arise, especially at higher concentrations or in neutral pH conditions where the molecule may be less protonated.
Q4: What general strategies can I use to enhance the solubility of a poorly water-soluble drug like this compound?
Several techniques are employed to improve the solubility of poorly water-soluble drugs. These methods can be broadly categorized as physical and chemical modifications.
Common Solubility Enhancement Techniques
| Technique | Description |
| Co-solvency | Using a water-miscible organic solvent to reduce the polarity of the aqueous solution. |
| pH Adjustment | Modifying the pH of the solution to ionize the drug, thereby increasing its solubility. |
| Use of Surfactants | Employing surfactants to form micelles that encapsulate the drug, increasing its apparent solubility. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier to improve its dissolution rate. |
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Problem 1: this compound hydrochloride precipitates out of my aqueous buffer.
-
Possible Cause: The concentration of the drug may be too high for the chosen buffer, or the pH of the buffer may not be optimal for solubility.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure your target concentration does not exceed the known solubility limits in similar buffers (e.g., 10 mg/mL in PBS pH 7.2).
-
Lower the pH: this compound is a weak base. Acidifying the buffer (e.g., to pH 4-5) can increase the protonation of the dimethylamino group, enhancing its aqueous solubility.
-
Use a Co-solvent: If your experimental design allows, consider adding a small percentage of a water-miscible organic solvent like ethanol or DMSO.
-
Problem 2: My stock solution in an organic solvent is cloudy.
-
Possible Cause: The this compound may not be fully dissolved, or there may be impurities present.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a bath sonicator to provide mechanical agitation and break up any aggregates.
-
Filtration: If cloudiness persists, it may be due to insoluble impurities. Filter the solution through a 0.22 µm syringe filter compatible with your organic solvent.
-
Experimental Protocols
Below are detailed protocols for enhancing the solubility of this compound for research use.
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
This protocol is suitable for experiments where a slightly acidic pH is acceptable.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride.
-
Initial Suspension: Suspend the powder in a small volume of purified water.
-
pH Adjustment: While stirring, add 0.1 M HCl dropwise until the this compound completely dissolves. Monitor the pH to ensure it does not become excessively acidic for your application.
-
Final Volume: Once dissolved, bring the solution to the final desired volume with purified water or your target buffer.
-
Sterilization (Optional): If required, sterile-filter the final solution through a 0.22 µm filter.
Protocol 2: Preparation of a Stock Solution using a Co-solvent System
This method is useful when a higher concentration is needed than what is achievable in a purely aqueous solution.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride.
-
Dissolution in Co-solvent: Dissolve the powder in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO.
-
Aqueous Dilution: While vortexing or stirring vigorously, slowly add the aqueous buffer (e.g., PBS) to the organic stock solution to reach the final desired concentration. The slow addition is crucial to prevent precipitation.
-
Final Concentration of Co-solvent: Be mindful of the final percentage of the organic solvent in your solution, as it may affect your experimental system. Aim for the lowest effective concentration.
Visualizing Experimental Workflows
Workflow for Solubility Enhancement using pH Adjustment
Caption: Workflow for increasing this compound solubility via pH modification.
Workflow for Co-solvent Based Solubilization
Caption: Step-by-step process for using a co-solvent to dissolve this compound.
Logical Troubleshooting Flowchart for Precipitation Issues
Caption: A decision tree for troubleshooting this compound precipitation.
References
Strategies to prevent the degradation of propionylpromazine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of propionylpromazine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary cause of this compound degradation is oxidation. The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxide and other oxidation products.[1][2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[3] Hydrolysis and photodegradation are also potential degradation pathways for phenothiazine derivatives.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in color, often to a yellowish or pinkish hue, is a common indicator of this compound degradation, specifically oxidation. This is due to the formation of colored oxidation byproducts. If you observe a color change, it is crucial to verify the integrity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, this compound and its formulations should be stored in well-closed, airtight containers, protected from light, and kept at controlled room temperature (typically 20°C to 25°C) or under refrigeration (2°C to 8°C).[4] For long-term storage, refrigeration is generally recommended. Formulations have been shown to be stable when stored between 5°C and 40°C for 6 to 12 months, although degradation is observed at the higher end of this range.[1]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, incorporating antioxidants into this compound formulations is an effective strategy to prevent oxidative degradation. Ascorbic acid (Vitamin C) has been successfully used to stabilize this compound formulations. Other antioxidants commonly used in pharmaceutical formulations that could be considered include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tocopherol (Vitamin E).
Q5: What type of packaging is recommended for storing this compound?
A5: Due to its light sensitivity, this compound should be stored in light-resistant containers. Amber-colored glass vials or syringes are ideal for injectable solutions. For solid dosage forms, opaque or amber-colored blister packs or bottles are recommended. If the formulation is also sensitive to oxygen, packaging under an inert gas like nitrogen can provide additional protection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and confirm their retention times. |
| Loss of potency in the formulation | Chemical degradation (oxidation, hydrolysis, photolysis) | Review storage conditions (temperature, light exposure). Consider adding an appropriate antioxidant (e.g., ascorbic acid) to the formulation. Evaluate the packaging for its protective properties. |
| Precipitation in liquid formulation | Change in pH, solubility issues, or degradation product formation | Check the pH of the solution. Analyze the precipitate to identify its composition. Review the formulation for excipient compatibility. |
| Discoloration of the product | Oxidation | Confirm oxidation by HPLC analysis. Implement protective measures such as using antioxidants, inert gas blanketing during manufacturing and storage, and light-resistant packaging. |
Data Presentation
Table 1: Effect of Ascorbic Acid on the Stability of this compound Hydrochloride (PPZHCl) in a Formulation Stored at 55°C
| Time (weeks) | % PPZHCl Remaining (without antioxidant) | % PPZHCl Remaining (with 3% ascorbic acid) | % PPZHCl Remaining (with 6% ascorbic acid) |
| 0 | 100 | 100 | 100 |
| 1 | ~85 | ~98 | ~99 |
| 2 | ~75 | ~95 | ~98 |
| 4 | ~60 | ~92 | ~96 |
Data adapted from Primus, T. M., et al. (2005). Stability of the tranquilizer drug this compound hydrochloride in formulated products. Pest Management Science, 61(6), 605-611.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Materials:
-
This compound hydrochloride (PPZHCl) reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of PPZHCl in methanol.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, dilute with mobile phase, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method. The specific parameters may need to be optimized for your system and formulation.
1. HPLC System and Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of PPZHCl reference standard in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Dilute the this compound formulation with the mobile phase to obtain a final concentration within the linear range of the method.
3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
The tailing factor for the this compound peak should be less than 2.0.
-
The theoretical plates for the this compound peak should be greater than 2000.
4. Analysis:
-
Inject the blank (mobile phase), standard solution, and sample solutions.
-
Quantify the amount of this compound and any degradation products by comparing the peak areas to that of the standard solution.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Stability of the tranquilizer drug this compound hydrochloride in formulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. fao.org [fao.org]
- 4. VICH GL3 Stability testing of new veterinary drug substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Improving the analytical detection of propionylpromazine in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of propionylpromazine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound in biological samples?
A1: The most widely used techniques for the detection of this compound and its metabolites in biological matrices such as tissue (muscle, kidney, liver), plasma, and urine are chromatographic methods. These include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) often coupled with UV or fluorescence detection, and Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed.
Q2: What are the known metabolites of this compound that I should consider in my analysis?
A2: In horses, several metabolites of this compound have been identified in urine after intramuscular administration. These include 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxythis compound.[2] Another major metabolite identified is 2-(1-hydroxypropyl) promazine sulfoxide.[3][4] It is recommended to use enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) on urine samples to detect the parent drug and its conjugated metabolites.[2]
Q3: What are typical sample preparation techniques for this compound analysis?
A3: Common sample preparation procedures involve an initial extraction from the biological matrix followed by a clean-up step. For tissue samples, this often begins with homogenization. Extraction is frequently performed using acetonitrile. Clean-up procedures include solid-phase extraction (SPE) with cartridges like Sep-Pak C18 or silica gel, and liquid-liquid extraction.
Q4: What is the stability of this compound in biological samples and formulated products?
A4: this compound can be susceptible to degradation. Exposure to light and air can lead to the formation of its sulfoxide, which may also be a metabolite. In formulated products, degradation has been observed, and the use of antioxidants like ascorbic acid can improve stability. It is crucial to handle and store samples appropriately to minimize degradation.
Troubleshooting Guides
Low or No Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | - Ensure tissue samples are thoroughly homogenized.- Optimize the extraction solvent. Acetonitrile is a common choice.- For urine samples, consider enzymatic hydrolysis to cleave conjugates. |
| Analyte Degradation | - Protect samples from light and air to prevent oxidation to the sulfoxide form.- Analyze samples as quickly as possible after collection and extraction.- Consider the addition of an antioxidant like ascorbic acid to standards and, if possible, during sample preparation. |
| Issues with Solid-Phase Extraction (SPE) | - Ensure the SPE cartridge (e.g., C18 or silica gel) is appropriate for this compound and has been conditioned correctly.- Optimize the elution solvent to ensure complete recovery from the cartridge. Methanol is a common eluent for this compound from silica gel SPE. |
| Poor Chromatographic Peak Shape | - For HPLC, ensure the mobile phase is compatible with the analyte and column. A reverse-phase C18 column is often used.- Adjust the mobile phase pH. Ion-pair chromatography can be used to improve peak shape. |
High Background or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Matrix Effects | - Improve the sample clean-up procedure. A multi-step extraction and clean-up (e.g., liquid-liquid extraction followed by SPE) may be necessary.- For LC-MS/MS analysis, matrix effects can suppress or enhance the signal. Use of an internal standard, preferably a stable isotope-labeled version of this compound, is highly recommended to correct for these effects. |
| Contamination | - Ensure all glassware and equipment are thoroughly cleaned.- Run a blank sample (matrix without the analyte) to identify the source of contamination. |
| Co-elution of Metabolites | - Optimize the chromatographic gradient to achieve better separation of the parent drug from its metabolites. |
Quantitative Data Summary
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Reference |
| TLC | Pig Muscle & Kidney | 25 µg/kg | - | |
| TLC | Pig Tissues | 2-20 µg/kg | - | |
| HPLC | Pig Kidney | 4 µg/kg | 95% (at 20 µg/kg spike) | |
| GLC | Horse Plasma | 0.2 µg/L | - | |
| LC-MS/MS (for Acepromazine, a related compound) | Horse Plasma | LOQ: 10 pg/mL | - | |
| LC-MS/MS (for Acepromazine, a related compound) | Horse Urine | LOQ: 100 pg/mL | - |
Experimental Protocols
Protocol 1: HPLC-UV/Fluorescence Detection of this compound in Kidney Tissue
This protocol is a synthesized methodology based on reported procedures.
-
Sample Homogenization: Homogenize 5 g of kidney tissue.
-
Extraction: Extract the homogenized tissue with acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a Sep-Pak C18 cartridge.
-
Load the supernatant from the extraction onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound from the cartridge.
-
-
Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into an HPLC system equipped with a UV or fluorescence detector.
-
Protocol 2: GC-MS Analysis of this compound and its Metabolites in Horse Urine
This protocol is a synthesized methodology based on reported procedures.
-
Enzymatic Hydrolysis: Adjust the pH of the urine sample and incubate with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.
-
Extraction: Perform a liquid-liquid extraction of the hydrolyzed urine using an appropriate organic solvent.
-
Derivatization (if necessary): Depending on the specific GC-MS method, a derivatization step may be required to improve the volatility and thermal stability of the analytes.
-
Analysis:
-
Inject the extracted and prepared sample into a GC-MS system.
-
Identify the parent drug and its metabolites based on their retention times and mass spectra.
-
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Troubleshooting logic for low analyte recovery.
References
Technical Support Center: Propionylpromazine Administration in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing propionylpromazine in rodent models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the administration of this compound in rodents.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inadequate Sedation or Anesthesia | - Incorrect dosage for the specific rodent strain, age, or sex.- Improper administration technique (e.g., intraperitoneal injection into the cecum or subcutaneous instead of intravenous).- The animal was stressed or agitated prior to administration.[1] | - Review and adjust the dosage based on pilot studies or literature for the specific rodent model.[1]- Ensure proper restraint and injection technique for the chosen route of administration.- Handle animals calmly to minimize stress before injection. |
| Prolonged Recovery Time | - Overdose of this compound.- Hypothermia, as phenothiazines can impair thermoregulation.- Individual animal variation in metabolism. | - Provide a heat source to maintain body temperature during and after the procedure.[2]- Administer warmed subcutaneous or intraperitoneal fluids to aid in hydration and drug clearance.- Monitor the animal closely until it is fully ambulatory. |
| Respiratory Depression | - this compound can cause dose-dependent respiratory depression.- Synergistic effects when combined with other central nervous system depressants. | - Monitor respiratory rate and effort continuously. Normal respiratory rate for a mouse is 55-100 breaths/min, and a 50% drop can be normal under anesthesia.- If severe depression occurs, provide supplemental oxygen.- Be prepared to provide respiratory support if necessary. |
| Hypotension | - Alpha-1 adrenergic receptor blockade by this compound can lead to vasodilation and a drop in blood pressure. | - Monitor cardiovascular parameters such as heart rate and mucous membrane color.- Administer intravenous or subcutaneous fluids to support blood pressure.- Use the lowest effective dose of this compound. |
| Unpredictable or Adverse Behavioral Reactions | - Paradoxical excitement or agitation, although rare, can occur with phenothiazines.- Painful injection due to improper technique. | - Ensure the injection is administered correctly and is not causing tissue irritation.- If paradoxical excitement occurs, ensure the animal is in a safe, quiet environment to minimize stimulation.- Consider alternative anesthetic or sedative agents for future experiments. |
| Injection Site Complications (IM/SC) | - Irritation from the drug solution.- Infection from non-sterile technique. | - Ensure the this compound solution is at a suitable pH and concentration for injection.- Use sterile injection techniques.- Monitor the injection site for signs of inflammation or infection post-procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for mice and rats?
A1: Dosage can vary significantly based on the species, strain, age, and desired depth of sedation. For rats, an intraperitoneal injection of 1.5 mg/kg has been used. An intravenous LD50 (the dose that is lethal to 50% of the animals) in mice has been reported as 38 mg/kg. It is crucial to start with a low dose and perform dose-response studies to determine the optimal dosage for your specific experimental needs. When used in combination with other anesthetics, the dosage of this compound should be reduced.
Q2: How should I prepare a this compound solution for injection?
A2: this compound is typically available as a hydrochloride or phosphate salt, often as a 1% aqueous solution for injection. If you have a powdered form, it should be dissolved in a sterile, isotonic vehicle such as 0.9% saline. The final concentration should be adjusted to allow for accurate dosing in small volumes. For example, to prepare a 1 mg/mL solution from a 10 mg/mL stock, you would dilute 1 mL of the stock solution with 9 mL of sterile saline.
Q3: What are the different routes of administration for this compound in rodents, and which one should I choose?
A3: this compound can be administered via intravenous (IV), intramuscular (IM), intraperitoneal (IP), or subcutaneous (SC) routes.
-
IV: Provides the most rapid onset and precise control over the anesthetic depth but requires technical skill.
-
IP: A common route in rodents, offering a relatively rapid onset. However, there is a risk of injection into the cecum or bladder, which can affect drug absorption.
-
IM: Can be painful and may cause tissue irritation. It provides a slower onset than IV or IP.
-
SC: Has the slowest onset and is generally used for mild sedation.
The choice of route depends on the required speed of onset, duration of the procedure, and the researcher's technical expertise.
Q4: Can this compound be combined with other anesthetic agents?
A4: Yes, this compound is often used as a pre-anesthetic in combination with other agents like ketamine and xylazine to provide a balanced anesthetic regimen with reduced side effects of each drug. When used in a cocktail, the doses of each drug should be reduced. For example, a combination for rabbits has been documented using this compound (0.5 mg/kg), xylazine (20 mg/kg), and ketamine (50 mg/kg) administered intramuscularly.
Q5: What parameters should I monitor in a rodent anesthetized with this compound?
A5: Continuous monitoring is essential for animal welfare and experimental success. Key parameters to monitor include:
-
Anesthetic Depth: Assessed by the absence of reflexes such as the pedal withdrawal reflex (toe pinch).
-
Respiratory Rate and Pattern: Observe thoracic wall movements.
-
Heart Rate and Circulation: Can be assessed by mucous membrane color and capillary refill time.
-
Body Temperature: Rectal temperature should be monitored, and a heat source provided to prevent hypothermia.
Q6: What are the potential side effects of this compound in rodents?
A6: Potential side effects are primarily related to its mechanism of action and include:
-
Hypotension: Due to alpha-1 adrenergic blockade.
-
Hypothermia: As it can depress the thermoregulatory center.
-
Respiratory Depression: Especially at higher doses.
-
Endocrine effects: It has been shown to reduce pituitary gonadotrophins in rats.
Quantitative Data Summary
Table 1: this compound Tissue Concentrations in Rats after IV Administration (4 mg/kg)
| Time after Injection (hours) | Kidney (µg/g) | Liver (µg/g) | Brain (µg/g) |
| 0.2 | 16.2 ± 4.8 | 1.3 ± 0.4 | 5.6 ± 1.3 |
| 0.5 | 9.9 ± 3.2 | 1.2 ± 0.2 | 5.4 ± 0.8 |
| 1.0 | 7.0 ± 3.0 | 1.1 ± 0.3 | 2.7 ± 0.4 |
| 2.0 | 3.3 ± 1.5 | 0.6 ± 0.2 | 0.6 ± 0.2 |
Table 2: Acute Toxicity of this compound
| Species | Sex | Route | LD50 (mg/kg) |
| Mouse | M & F | i.v. | 38 |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in a Mouse
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse's head downwards at a slight angle.
-
Injection Site Identification: The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood in the hub) or an organ (no colored fluid).
-
Injection: Slowly inject the calculated volume of the this compound solution.
-
Needle Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for the onset of sedation and any adverse reactions.
Protocol 2: Preparation of a Diluted this compound Solution for Injection
-
Objective: To prepare a 1 mg/mL solution of this compound from a 10 mg/mL stock solution.
-
Materials:
-
This compound stock solution (10 mg/mL)
-
Sterile 0.9% saline for injection
-
Sterile syringe and needles
-
Sterile vial
-
-
Procedure:
-
Using a sterile syringe, draw up 1 mL of the 10 mg/mL this compound stock solution.
-
Dispense the stock solution into a sterile vial.
-
Using a new sterile syringe, draw up 9 mL of sterile 0.9% saline.
-
Add the saline to the vial containing the this compound.
-
Gently mix the solution.
-
Label the vial with the drug name, final concentration (1 mg/mL), date of preparation, and expiry date (typically 30 days if stored properly and aseptically prepared).
-
Visualizations
Caption: Experimental workflow for this compound administration in rodents.
Caption: Signaling pathways affected by this compound.
References
Propionylpromazine Formulation for Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the formulation and use of propionylpromazine in animal studies.
Troubleshooting and FAQs
This section addresses common challenges encountered during the formulation and administration of this compound.
Formulation and Stability
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening and what should I do?
A1: A color change in your this compound solution is a common sign of degradation, specifically oxidation. Phenothiazines like this compound are sensitive to light and air, and the sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of colored byproducts.[1][2]
Troubleshooting Steps:
-
Confirm Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products, which often appear as additional peaks in the chromatogram.[1]
-
Protect from Light: Prepare and store the formulation in amber vials or wrap containers in aluminum foil to minimize light exposure.
-
Minimize Oxygen Exposure: Consider preparing solutions under an inert gas atmosphere (e.g., nitrogen or argon) to displace oxygen.
-
Use Antioxidants: The addition of an antioxidant like ascorbic acid can significantly improve the stability of this compound hydrochloride (PPZHCl) formulations.[1][2] A common concentration to test is 0.1% (w/v).
-
Check Solvent Purity: Ensure you are using high-purity, sterile solvents, as impurities can catalyze oxidation.
Q2: My this compound is precipitating out of my aqueous solution. How can I improve its solubility?
A2: this compound, as a basic compound, has pH-dependent solubility in aqueous solutions. Precipitation can occur if the concentration exceeds its solubility at a given pH or temperature.
Troubleshooting Steps:
-
pH Adjustment: this compound hydrochloride is more soluble in acidic conditions. Lowering the pH of your aqueous vehicle (e.g., to a range of 4-6) can significantly increase its solubility. However, ensure the final pH is physiologically compatible for the intended route of administration.
-
Co-solvents: If aqueous solubility remains an issue, consider using a co-solvent system. This compound hydrochloride is soluble in ethanol and DMSO. For in vivo use, a vehicle containing a small percentage of a solubilizing agent like PEG-400 or propylene glycol might be appropriate, but must be tested for tolerability in the animal model.
-
Concentration Check: Verify that the intended concentration does not exceed the known solubility limits in your chosen vehicle (see Table 1).
-
Temperature: Most substances absorb heat during dissolution, so a slight, gentle warming of the solution during preparation can help. However, be cautious as excessive heat can accelerate degradation. Ensure the solution returns to room temperature before administration to avoid precipitation.
Animal Dosing and Response
Q3: I am observing inconsistent sedative effects in my animal studies. What could be the cause?
A3: Inconsistent behavioral responses to this compound can stem from a variety of factors related to the formulation, the animal, and the experimental conditions.
Troubleshooting Steps:
-
Formulation Stability: Inconsistent drug effects can be a sign of formulation instability. Ensure your formulation is freshly prepared or has been stored under conditions that prevent degradation.
-
Animal Strain and Sex: Different strains of rats (e.g., Sprague-Dawley vs. Long-Evans) can exhibit different physiological and behavioral responses to stress and drugs. Sex differences in drug metabolism and response have also been reported for neuroleptics. It is crucial to be consistent with the strain and sex of the animals used in a study.
-
Animal Stress Levels: The baseline stress level of an animal can significantly impact its response to a tranquilizer. Handle animals consistently and allow for an acclimatization period before dosing to minimize stress-induced variability.
-
Dose and Route of Administration: Ensure accurate calculation and administration of the dose. For injectable routes, confirm correct placement of the needle (e.g., subcutaneous vs. intraperitoneal) as this will affect absorption kinetics.
-
Metabolism: Rodents metabolize some drugs, including antipsychotics, four to six times faster than humans, which can affect the duration and intensity of the drug's effect.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility |
|---|---|
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Phosphate Buffered Saline (PBS, pH 7.2) | 10 mg/mL |
| Water (at pH 7.4) | >56.5 µg/mL |
(Data sourced from Cayman Chemical and PubChem)
Table 2: Recommended Dosages of this compound in Various Species
| Species | Route of Administration | Dose (mg/kg Body Weight) |
|---|---|---|
| Pig | Intramuscular (IM) | 0.1 - 0.2 |
| Subcutaneous (SC) | 0.2 - 0.5 | |
| Intravenous (IV) | 0.1 - 0.2 | |
| Rat | Intravenous (IV) | 4.0 |
| Intraperitoneal (IP) | 1.5 (daily for 2 weeks) | |
| Subcutaneous (SC) | 2.5 (ED50 for reducing apomorphine-induced stereotypic behavior) |
(Data sourced from European Agency for the Evaluation of Medicinal Products and WHO Food Additives Series 29)
Table 3: this compound Residue in Tissues of Female Wistar Rats (4 mg/kg IV)
| Time After Injection (hours) | Kidney (µg/g) | Liver (µg/g) | Brain (µg/g) |
|---|---|---|---|
| 0.2 | 16.2 ± 4.8 | 1.3 ± 0.4 | 5.6 ± 1.3 |
| 0.5 | 9.9 ± 3.2 | 1.2 ± 0.2 | 5.4 ± 0.8 |
| 1.0 | 7.0 ± 3.0 | 1.1 ± 0.3 | 2.7 ± 0.4 |
| 2.0 | 3.3 ± 1.5 | 0.6 ± 0.2 | 0.6 ± 0.2 |
(Data represents mean ± standard deviation. Sourced from WHO Food Additives Series 29)
Experimental Protocols
This section provides detailed methodologies for key experimental procedures.
Protocol 1: Preparation of a 1% (10 mg/mL) this compound Injectable Solution
This protocol describes the preparation of a 100 mL stock solution of this compound hydrochloride for injection, stabilized with ascorbic acid.
Materials:
-
This compound hydrochloride (PPZHCl) powder
-
Ascorbic acid
-
Sterile Water for Injection (WFI)
-
Sterile 100 mL volumetric flask
-
Sterile magnetic stir bar and stir plate
-
pH meter
-
Sterile 0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile, sealed vials for storage
Procedure:
-
Weighing: Accurately weigh 1.0 g of PPZHCl powder and 0.1 g of ascorbic acid.
-
Dissolving: Add approximately 80 mL of sterile WFI to the 100 mL volumetric flask. Add the magnetic stir bar, place on a stir plate, and begin gentle stirring. Add the weighed PPZHCl and ascorbic acid to the water.
-
pH Adjustment: Allow the components to dissolve completely. Measure the pH of the solution. Adjust the pH to between 4.5 and 5.5 using sterile 0.1 N HCl or 0.1 N NaOH. A slightly acidic pH enhances the stability of phenothiazine solutions.
-
Final Volume: Once the desired pH is achieved, remove the stir bar and add sterile WFI to bring the final volume to 100 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution into sterile, sealed vials. This "cold sterilization" method is necessary as many pharmaceutical compounds are heat-sensitive.
-
Storage: Store the vials protected from light at 2-8°C. Properly prepared solutions should be stable for several weeks, but it is recommended to visually inspect for precipitation or color change before each use.
Protocol 2: Subcutaneous (SC) Administration of this compound to Rats
This protocol outlines the procedure for administering this compound via subcutaneous injection to a rat for behavioral studies.
Materials:
-
Prepared and sterile this compound solution
-
Sterile 1 mL syringe
-
Sterile 23-25 gauge needle
-
Animal scale
-
70% isopropyl alcohol and gauze (optional)
Procedure:
-
Dose Calculation: Weigh the rat and calculate the required volume of the drug solution. The maximum recommended volume per injection site for a rat is 5 mL/kg.
-
Syringe Preparation: Aseptically draw the calculated volume of the this compound solution into the sterile syringe. Expel any air bubbles.
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to grasp the loose skin over the shoulders (scruff). This allows for control of the head and access to the injection site.
-
Injection Site: The preferred site for SC injection is the loose skin over the dorsal area (between the shoulder blades).
-
Injection: Lift the skin to form a "tent". Insert the needle, with the bevel facing up, into the base of the tented skin at a shallow angle (approximately 30 degrees) parallel to the animal's back.
-
Aspiration: Gently pull back on the plunger. If no blood enters the syringe hub, you are in the subcutaneous space. If blood appears, withdraw the needle and re-insert at a new site with a fresh needle and syringe.
-
Administration: Depress the plunger smoothly to inject the solution.
-
Withdrawal and Monitoring: Withdraw the needle and gently apply pressure to the injection site with gauze if needed. Return the animal to its cage and monitor for the expected sedative effects and any adverse reactions.
Protocol 3: HPLC Analysis of this compound in Rat Plasma
This protocol describes a method for the quantification of this compound in rat plasma using reversed-phase HPLC with UV detection.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Perchloric acid
-
Microcentrifuge and tubes
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Collection: Collect whole blood from rats into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at approximately 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation (Sample Preparation): a. To 200 µL of thawed plasma in a microcentrifuge tube, add 45 µL of 8.25% perchloric acid. b. Vortex the mixture for 30 seconds to precipitate plasma proteins. c. Centrifuge the sample at 12,000 x g for 15 minutes. d. Carefully collect the clear supernatant.
-
HPLC Analysis: a. Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may need to be optimized to achieve good peak shape. For basic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to lower the pH can improve peak symmetry by minimizing interactions with silica silanol groups. b. Flow Rate: 1.0 mL/min. c. Column Temperature: 40°C. d. Injection Volume: 20 µL. e. UV Detection: 280 nm.
-
Quantification: Create a calibration curve by spiking blank plasma with known concentrations of a this compound standard and processing these samples in the same manner as the unknown samples. The peak area of this compound in the unknown samples is then compared to the calibration curve to determine its concentration.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: A typical experimental workflow for animal studies using this compound.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by this compound.
Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway by this compound.
References
Technical Support Center: Propionylpromazine Administration in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of propionylpromazine and the closely related, more extensively studied phenothiazine, acepromazine, in research animals. Due to the limited specific data on this compound, information from studies on acepromazine is included as a comparative reference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a phenothiazine derivative that acts as an antagonist at various receptors in the central nervous system. Its primary sedative effects are attributed to the blockade of dopamine D2 receptors.[1][2] It also exhibits antagonist activity at α1-adrenergic, muscarinic, histaminergic, and serotonergic receptors, contributing to its broad range of physiological effects.[3]
Q2: What are the most common side effects of this compound and acepromazine in research animals?
The most frequently observed side effects include:
-
Hypotension: A drop in blood pressure due to the blockade of α1-adrenergic receptors, leading to vasodilation.[4][5]
-
Sedation and Ataxia: Varying degrees of sedation, lethargy, and uncoordinated movements are expected effects.
-
Cardiovascular Effects: Besides hypotension, changes in heart rate (bradycardia or tachycardia) can occur.
-
Respiratory Depression: A decrease in respiratory rate may be observed, particularly at higher doses or when combined with other central nervous system depressants.
-
Paradoxical Reactions: In some animals, excitement, agitation, or aggression may occur instead of sedation.
Q3: Is there a reversal agent for this compound or acepromazine?
There is no specific pharmacological reversal agent for phenothiazine tranquilizers like this compound and acepromazine. Management of overdose or severe side effects is primarily supportive and symptomatic.
Q4: Can this compound be used in all species and breeds of research animals?
Caution is advised in certain breeds and species. For instance, some dog breeds, such as Boxers and Greyhounds, and those with the ABCB1 (formerly MDR1) gene mutation, may exhibit increased sensitivity and prolonged sedation. Lower doses are recommended for these animals.
Q5: How does this compound interact with other drugs?
This compound can potentiate the effects of other central nervous system depressants, such as anesthetics (e.g., propofol), opioids, and barbiturates, often requiring a dose reduction of the concomitant drug. It should not be used with organophosphate insecticides. Concurrent use with other hypotensive agents can exacerbate the drop in blood pressure.
Troubleshooting Guides
Issue 1: Severe Hypotension Following Administration
Symptoms:
-
Pale mucous membranes
-
Weak or rapid pulse
-
Lethargy or collapse
-
Mean Arterial Pressure (MAP) significantly below baseline
Immediate Actions & Detailed Protocol:
-
Stop Administration: If the drug is being administered as an infusion, stop immediately.
-
Fluid Therapy:
-
Protocol: Administer intravenous (IV) crystalloid fluids (e.g., Lactated Ringer's Solution, 0.9% NaCl) at a bolus dose of 10-20 mL/kg over 15-30 minutes. Monitor blood pressure response. In some cases of vasodilation without significant volume loss, aggressive fluid therapy may not be fully effective and may even worsen the situation.
-
-
Vasopressor Support (if fluid therapy is insufficient):
-
Phenylephrine:
-
Protocol: For acepromazine-induced hypotension, phenylephrine can be administered as an IV bolus of 5-20 µg/kg. This can be repeated every 10-15 minutes as needed. Alternatively, a constant rate infusion (CRI) can be initiated at 0.1-0.5 µg/kg/min.
-
-
Norepinephrine:
-
Protocol: A norepinephrine CRI can be started at a rate of 0.1-1.0 µg/kg/min. It's advisable to start at the lower end of the dose range and titrate to effect based on blood pressure monitoring. For a CRI, dilute norepinephrine in 5% dextrose in water (D5W).
-
-
-
Continuous Monitoring:
-
Protocol: Continuously monitor blood pressure (ideally via an arterial line), heart rate, respiratory rate, and temperature. Maintain the animal on a warming device to prevent hypothermia, which can exacerbate hypotension.
-
Issue 2: Paradoxical Excitement or Agitation
Symptoms:
-
Increased motor activity, restlessness, or pacing
-
Vocalization
-
Agitation or aggression instead of sedation
Immediate Actions & Detailed Protocol:
-
Ensure Safety: Secure the animal in a safe, quiet, and preferably dimly lit environment to minimize external stimuli.
-
Rule out Pain: Ensure the animal is not reacting to a painful stimulus.
-
Administer a Benzodiazepine (with caution):
-
Protocol: If the paradoxical excitement is severe and poses a risk to the animal or personnel, consider the administration of a benzodiazepine. Diazepam can be administered intravenously at a dose of 0.2-0.5 mg/kg. Administer slowly and monitor for any changes in behavior. Be aware that in some healthy animals, benzodiazepines can also occasionally cause excitement.
-
-
Provide a Calm Environment: Minimize handling and noise until the effects of the this compound have diminished.
Issue 3: Inadequate Sedation
Symptoms:
-
The animal remains alert and responsive to stimuli.
-
Insufficient tranquilization for the intended procedure.
Troubleshooting Steps:
-
Verify Dose and Administration: Double-check the calculated dose and ensure the full dose was administered correctly via the intended route. Oral absorption of acepromazine can be erratic.
-
Allow Sufficient Time: Ensure enough time has passed for the drug to take effect. Onset of action can vary depending on the route of administration, with intravenous being the fastest.
-
Consider Environmental Factors: A highly stimulating environment can override the sedative effects. Move the animal to a quieter location.
-
Re-dosing (with caution):
-
Protocol: If the initial dose was at the low end of the recommended range and sufficient time has passed without effect, a small supplemental dose may be considered. However, be cautious as this increases the risk of dose-dependent side effects like hypotension.
-
-
Combination Therapy:
-
Protocol: For future procedures, consider premedication with a combination of drugs, such as an opioid with acepromazine, which can provide synergistic sedation and reduce the required dose of each drug.
-
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of Acepromazine in Dogs
| Parameter | Acepromazine Dose (mg/kg IV) | Observation | Reference |
| Mean Arterial Pressure (MAP) | 0.05 | Enhanced hypotensive effect of isoflurane. | |
| Cardiac Output (CO) | 0.05 | Maintained when used with isoflurane. | |
| Propofol Induction Dose | 0.02 | Reduced propofol dose from 4.4 mg/kg to a lower value. | |
| Propofol Induction Dose | 0.04 | Further reduced propofol dose compared to 0.02 mg/kg. | |
| Incidence of Hypotension (with propofol) | 0.02 (with butorphanol) | 4 out of 6 dogs developed hypotension (MAP < 60 mmHg). |
Table 2: Propofol Dose Reduction with Acepromazine Premedication
| Species | Premedication | Propofol Induction Dose (mg/kg) | % Reduction | Reference |
| Dogs (<8 years) | None | 6.9 ± 0.9 | - | |
| Dogs (<8 years) | Acepromazine | 4.3 ± 1.4 | 37.7% | |
| Cats (<3 years) | Atropine only | 7.8 ± 1.1 | - | |
| Cats (<3 years) | Atropine + Acepromazine | 7.1 ± 0.9 | 9.0% | |
| Cats | None | 7.22 (ED50) | - | |
| Cats | Butorphanol + Acepromazine | 5.00 (ED50) | 30.7% | |
| Cats | Morphine + Acepromazine | 5.00 (ED50) | 30.7% |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters Following this compound Administration in Dogs
-
Animal Preparation: Acclimatize healthy adult dogs to the laboratory environment. Fast the animals for 12 hours with free access to water.
-
Instrumentation: Place an intravenous catheter in a cephalic vein for drug administration and fluid therapy. For detailed cardiovascular monitoring, place an arterial catheter in a dorsal pedal or femoral artery for direct blood pressure measurement. Attach ECG leads for continuous heart rate and rhythm monitoring.
-
Baseline Measurements: Record baseline heart rate, systolic, diastolic, and mean arterial pressure, and respiratory rate for at least 15 minutes before drug administration.
-
Drug Administration: Administer the desired dose of this compound intravenously over 60 seconds.
-
Post-Administration Monitoring: Continuously record cardiovascular and respiratory parameters for a predetermined period (e.g., 2 hours). Note any adverse events such as arrhythmias, significant hypotension (e.g., MAP < 60 mmHg), or apnea.
-
Data Analysis: Compare the post-administration cardiovascular and respiratory parameters to the baseline values to determine the effects of the drug.
Protocol 2: Management of this compound-Induced Hypotension
-
Induce Hypotension: Following the administration of this compound as described in Protocol 1, if significant hypotension (e.g., a 25% decrease in MAP from baseline or MAP < 60 mmHg) is observed and sustained, initiate treatment.
-
Fluid Bolus: Administer a 10 mL/kg IV bolus of a balanced crystalloid solution over 15 minutes.
-
Vasopressor Administration: If hypotension persists after the fluid bolus, begin a constant rate infusion of a vasopressor.
-
Phenylephrine: Start at 0.1 µg/kg/min and titrate upwards as needed to restore MAP to an acceptable level, not exceeding 0.5 µg/kg/min.
-
Norepinephrine: Start at 0.1 µg/kg/min and titrate to effect, not exceeding 1.0 µg/kg/min.
-
-
Monitoring and Weaning: Continuously monitor blood pressure. Once the animal is stable, gradually wean off the vasopressor infusion while continuing to monitor for any recurrence of hypotension.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Preclinical Sedative Safety Assessment Workflow.
Caption: Hypotension Management Workflow.
References
- 1. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 5. Acepromazine Maleate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
Validation & Comparative
A Comparative Analysis of Propionylpromazine and Chlorpromazine: Efficacy and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenothiazine derivatives propionylpromazine and chlorpromazine, focusing on their efficacy, mechanisms of action, and pharmacological profiles. While both compounds share a common structural backbone and are recognized for their sedative and antipsychotic properties, a comprehensive review of available experimental data reveals distinct differences. Direct comparative studies on their primary therapeutic effects are limited; therefore, this guide synthesizes available preclinical and clinical data to offer a comparative perspective.
I. Overview and Chemical Structures
This compound and chlorpromazine are both classified as phenothiazine tranquilizers. Their chemical structures are characterized by a tricyclic phenothiazine core, with variations in the side chain at position 10 and substitution at position 2 of the ring structure influencing their pharmacological activity.
This compound is utilized in veterinary medicine as a neuroleptic agent to manage stress in animals.[1] Chlorpromazine , a cornerstone in human psychiatry, was the first-ever antipsychotic medication and is used to treat a range of psychotic disorders, including schizophrenia.[2]
II. Comparative Efficacy: Experimental Data
Table 1: Comparative Antibacterial Efficacy against Staphylococcus aureus
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound (as propiomazine) | 0.5 - 1.6 |
| Chlorpromazine | 0.5 - 1.6 |
Data from Gad-Kariem et al., 1984. The study indicates that both compounds exhibit comparable antibacterial activity against Staphylococcus aureus.
III. Mechanism of Action: Receptor Binding Profiles
The primary mechanism of action for both this compound and chlorpromazine involves the antagonism of dopamine D2 receptors in the central nervous system.[3] Blockade of these receptors is associated with the antipsychotic effects of phenothiazines. Additionally, both compounds interact with a range of other neurotransmitter receptors, contributing to their broad spectrum of pharmacological effects, including sedation and various side effects.
Table 2: Receptor Binding Affinities (Ki values in nM)
| Receptor | This compound (Propiomazine) | Chlorpromazine |
| Dopamine D2 | Data not available | 1.2 |
| Serotonin 5-HT2A | Data not available | 1.9 |
| Serotonin 5-HT2C | ~27.1 | 13.2 |
Ki values represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Chlorpromazine data from various sources. Propiomazine 5-HT2C data from KuKanich, 2011.
The sedative effects of these drugs are largely attributed to their antagonist activity at histamine H1 and alpha-1 adrenergic receptors.
IV. Pharmacokinetic Profiles
Pharmacokinetic data for this compound is primarily derived from veterinary studies in horses, while extensive data for chlorpromazine is available from human studies. This species difference is a critical consideration when comparing the following parameters.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (in horses) | Chlorpromazine (in humans) |
| Route of Administration | Intramuscular (IM), Intravenous (IV), Subcutaneous (SC)[1] | Oral, Intramuscular (IM), Intravenous (IV)[2] |
| Bioavailability (Oral) | Not applicable | 10-80% (highly variable) |
| Protein Binding | Data not available | 90-99% |
| Metabolism | Hepatic | Primarily hepatic (CYP2D6-mediated) |
| Elimination Half-life | Not determined (peak plasma concentration at 30 min, declining over 11 hours) | ~30 hours |
| Excretion | Urine (as metabolites) | Kidney (43-65% in 24 hours) |
V. Side Effect Profiles
The side effect profiles of both drugs are characteristic of phenothiazine tranquilizers and are a direct consequence of their interactions with various neurotransmitter receptors.
Table 4: Common Side Effects
| Side Effect Category | This compound (Propiomazine) | Chlorpromazine |
| Neurological | Drowsiness, convulsions (rare), muscle stiffness (rare) | Movement problems (extrapyramidal symptoms), sleepiness, tardive dyskinesia (potentially permanent) |
| Cardiovascular | Fast or irregular heartbeat, high or low blood pressure | Low blood pressure upon standing (orthostatic hypotension) |
| Anticholinergic | Data not available | Dry mouth, blurred vision, constipation |
| Other | Increased sweating, pale skin, weakness | Increased weight, neuroleptic malignant syndrome (rare but serious) |
VI. Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in Table 1 were likely determined using a standardized broth or agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
General Protocol Outline:
-
Preparation of Bacterial Inoculum: A standardized suspension of Staphylococcus aureus is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) per milliliter.
-
Drug Dilution Series: Serial dilutions of this compound and chlorpromazine are prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each dilution of the drug is inoculated with the standardized bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The inoculated tubes or plates are incubated under specific conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
VII. Visualizations
Signaling Pathway of Dopamine D2 Receptor Antagonism
References
Validating the Antagonistic Effects of Propionylpromazine on Dopamine D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dopamine D2 Receptor Antagonism
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target for antipsychotic drugs. Antagonism of D2 receptors in the mesolimbic pathway is a primary mechanism for alleviating the positive symptoms of schizophrenia. Propionylpromazine, a phenothiazine derivative, is classified as a D2 receptor antagonist. Phenothiazines, as a class, are known to interact with dopamine receptors, and their clinical efficacy is often correlated with their affinity for the D2 receptor.
Comparative Analysis of D2 Receptor Antagonists
To objectively evaluate the antagonistic properties of a compound like this compound, its performance is compared against standard reference compounds. Commonly used alternatives include other phenothiazine derivatives such as chlorpromazine and fluphenazine, as well as butyrophenones like haloperidol. These comparisons are typically based on in vitro binding affinities (Ki values) and functional assay potencies (IC50 values).
Data Presentation: In Vitro Binding Affinities for Dopamine D2 Receptor
The following table summarizes the reported binding affinities (Ki) of several established dopamine D2 receptor antagonists. A lower Ki value indicates a higher binding affinity. While a specific Ki value for this compound is not available in the cited literature, the data for other phenothiazines provides an expected range of activity.
| Compound | Class | Dopamine D2 Receptor Ki (nM) |
| This compound | Phenothiazine (Aliphatic) | Data not available in cited sources |
| Chlorpromazine | Phenothiazine (Aliphatic) | 0.084[1] |
| Fluphenazine | Phenothiazine (Piperazine) | <20[1] |
| Haloperidol | Butyrophenone | 0.31[1] |
| Clozapine | Atypical Antipsychotic | 135 |
| Raclopride | Benzamide | 0.001[1] |
Experimental Protocols
Validating the antagonistic effects of a compound on D2 receptors involves a series of well-established in vitro experiments. These assays are crucial for determining the binding affinity and functional consequences of receptor interaction.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the D2 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (e.g., this compound) for the dopamine D2 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptors in a preparation of cell membranes expressing the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high D2 receptor density (e.g., rat striatum).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing ions and other necessary components is used.
-
Incubation: A fixed concentration of the radiolabeled ligand (e.g., [3H]spiperone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then used to calculate the Ki value.
Functional Assays
Functional assays measure the cellular response to receptor activation or blockade.
Objective: To determine the ability of the antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Principle: The dopamine D2 receptor is a Gi/o-coupled receptor. Activation of the D2 receptor by an agonist (e.g., dopamine) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. An antagonist will block this effect.
Methodology:
-
Cell Culture: A cell line expressing the D2 receptor is cultured.
-
Stimulation: The cells are pre-treated with the test antagonist at various concentrations, followed by stimulation with a D2 receptor agonist in the presence of forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.
Objective: To measure the antagonist's ability to block agonist-induced recruitment of β-arrestin to the D2 receptor.
Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization and signaling. This interaction can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
Methodology:
-
Cell Line: A cell line is engineered to co-express the D2 receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein).
-
Treatment: Cells are treated with the test antagonist followed by a D2 receptor agonist.
-
Signal Detection: The recruitment of β-arrestin to the receptor brings the donor and acceptor molecules into close proximity, generating a measurable signal (e.g., light emission in BRET).
-
Data Analysis: The inhibition of the agonist-induced signal by the antagonist is quantified to determine its potency (IC50).
Visualizations
Dopamine D2 Receptor Signaling Pathway
References
A Comparative Guide to Propionylpromazine and Other Phenothiazines for Veterinary Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of propionylpromazine and other commonly used phenothiazine tranquilizers in veterinary medicine, including acepromazine and chlorpromazine. The information presented is based on available experimental data to assist in research and drug development.
Introduction to Phenothiazines in Veterinary Medicine
Phenothiazines are a class of neuroleptic agents widely used in veterinary medicine for their sedative and tranquilizing properties.[1][2] They are not considered true anesthetics or analgesics but are valuable as preanesthetic agents to calm animals, reduce the required dose of general anesthetics, and facilitate smoother induction and recovery.[3] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[2][4] This guide focuses on a comparative analysis of this compound against other well-established phenothiazines.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Phenothiazines exert their sedative effects by blocking D2 dopamine receptors in the brain. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, when activated by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By antagonizing these receptors, phenothiazines prevent this signaling cascade, resulting in a depression of the central nervous system and the characteristic tranquilizing effects.
Below is a diagram illustrating the dopamine D2 receptor signaling pathway and the inhibitory action of phenothiazines.
Caption: Dopamine D2 Receptor Signaling and Phenothiazine Inhibition.
Comparative Efficacy and Pharmacokinetics
Direct comparative clinical trials between this compound and other phenothiazines with extensive quantitative data are limited in published literature. However, by compiling data from various studies, a comparative overview can be established.
Onset and Duration of Action
The onset and duration of sedative effects are critical factors in selecting an appropriate phenothiazine. The following table summarizes available data for different phenothiazines.
| Phenothiazine | Species | Route of Administration | Onset of Action | Duration of Action | Reference(s) |
| This compound | Horse | Intramuscular | Not specified | Not specified | |
| Pig | Intramuscular | Not specified | Not specified | ||
| Acepromazine | Dog, Cat | Intramuscular | ~30 minutes | 4 - 6 hours | |
| Dog, Cat | Intravenous | ~10-15 minutes | 4 - 6 hours | ||
| Horse | Intravenous | 30 - 60 minutes | 6 - 8 hours | ||
| Chlorpromazine | Sheep | Not specified | Longest among tested | Shortest among tested |
Note: "Not specified" indicates that while the drug is used in these species, specific quantitative data on onset and duration were not found in the reviewed literature.
Sedative Potency
While direct comparisons are scarce, some information on relative potency is available. This compound is reported to be two to four times more potent than chlorpromazine in dogs, though clinically they are otherwise considered indistinguishable.
The following table presents sedation scores from a study in dogs comparing an acepromazine-based protocol with a dexmedetomidine-based protocol, illustrating a method for quantifying sedative effects.
| Sedation Protocol | Median Sedation Score (range 0-21) |
| Acepromazine-Hydromorphone | 5 (0-15) |
| Dexmedetomidine-Hydromorphone | 11 (1-18) |
Data from a study in dogs, where a higher score indicates deeper sedation.
Cardiovascular and Respiratory Effects
A primary consideration in the use of phenothiazines is their impact on the cardiovascular system. Hypotension is a common side effect due to alpha-1 adrenergic blockade, leading to vasodilation.
The following table summarizes key cardiovascular effects observed in studies involving acepromazine.
| Parameter | Species | Drug/Dosage | Effect | Reference(s) |
| Mean Arterial Pressure | Dog | Acepromazine (0.05 mg/kg IM) with morphine | Decrease | |
| Heart Rate | Dog | Acepromazine (0.05 mg/kg IM) with morphine | Decrease | |
| Blood Pressure | Horse | Acepromazine (0.15 mg/kg IV) | Decrease |
Phenothiazines generally cause minimal respiratory depression at clinical doses.
Side Effects and Contraindications
Beyond cardiovascular effects, other potential side effects of phenothiazines include:
-
Extrapyramidal signs: Tremors, rigidity, and restlessness can occur, particularly at higher doses.
-
Lowering of the seizure threshold: This is a controversial topic, with some sources advising against use in animals with a history of seizures, while other studies have not found a significant risk at standard sedative doses.
-
Priapism: Persistent penile prolapse has been reported in horses.
-
Breed-specific sensitivities: Boxers, greyhounds, and giant breeds may be more sensitive to the hypotensive and sedative effects of acepromazine.
Experimental Protocols
Standardized experimental protocols are crucial for the objective evaluation of sedative drugs. Below is a generalized workflow for a veterinary sedation trial.
Caption: Generalized Experimental Workflow for a Veterinary Sedation Trial.
Sedation Scoring
A validated sedation scale is essential for quantifying the level of sedation. An example of a composite sedation scale for dogs might include the following parameters, each scored on a scale (e.g., 0-3):
-
Spontaneous posture
-
Response to auditory stimuli
-
Jaw and tongue relaxation
-
Palpebral reflex
-
Resistance to lateral recumbency
The sum of these scores provides a quantitative measure of sedation.
Conclusion
This compound is a phenothiazine sedative with a long history of use in veterinary medicine, particularly in production animals. While it is considered to be more potent than chlorpromazine in dogs, there is a notable lack of direct, quantitative comparative studies against other commonly used phenothiazines like acepromazine. Acepromazine is the most extensively studied and utilized phenothiazine in small animal practice, with a well-documented profile of its sedative and cardiovascular effects.
For drug development and research, further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety profile of this compound. Such studies should employ validated sedation scoring systems and comprehensive monitoring of physiological parameters to provide the robust quantitative data necessary for informed clinical decision-making.
References
Cross-Validation of Analytical Methods for Propionylpromazine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical methods for the quantification of propionylpromazine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a comprehensive resource for selecting the most appropriate method based on specific research or development needs, supported by available experimental data.
Comparative Summary of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine monitoring, pharmacokinetic studies, or residue analysis). The following tables summarize the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS methods based on available data.
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity | Linear relationship between response and concentration demonstrated[1] | Not explicitly stated for this compound, but generally excellent for LC-MS/MS methods. | Not available for this compound. |
| Accuracy (% Recovery) | 90.2% - 106% in various formulations[1]. 95% in pig kidney[2]. | 80% - 110% for this compound in swine kidney. | Not available for this compound. |
| Precision (%RSD/CV) | 0.7% - 6.8% in various formulations[1]. 6.7% in pig kidney[2]. | Variation coefficients were below the values defined by the Horwitz equation. | Not available for this compound. |
| Limit of Detection (LOD) | 4 µg/kg in pig kidney. | Not explicitly stated, but generally very low (sub µg/kg). | 0.2 µg/L for a GLC method in horse plasma. |
| Limit of Quantification (LOQ) | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Detection Capability (CCβ) | Not applicable. | < 5 µg/kg for non-authorized substances. | Not applicable. |
Note: Data for GC-MS analysis of this compound is limited. The provided LOD is for a Gas-Liquid Chromatography (GLC) method. Performance characteristics of GC-MS for related phenothiazine compounds suggest high sensitivity and specificity can be achieved.
Experimental Protocols
Detailed methodologies for each analytical technique are outlined below. These protocols are based on established methods for this compound and other phenothiazine derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of this compound in various matrices due to its robustness and cost-effectiveness.
Sample Preparation (Pig Kidney Tissue)
-
Homogenize 5 g of kidney tissue.
-
Extract the homogenate with acetonitrile.
-
Centrifuge the sample to separate the supernatant.
-
Clean up the supernatant using a Sep-Pak C18 solid-phase extraction (SPE) cartridge.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 280 nm).
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with known concentrations of this compound standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for residue analysis and pharmacokinetic studies where low concentrations of the analyte are expected.
Sample Preparation (Swine Kidney Tissue)
-
Homogenize the tissue sample.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove matrix interferences.
-
Evaporate the extract and reconstitute it in a solvent compatible with the LC mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small percentage of an acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenothiazines, derivatization is often required to improve their volatility and thermal stability.
Sample Preparation and Derivatization
-
Extract this compound from the biological matrix using liquid-liquid or solid-phase extraction.
-
Evaporate the extract to dryness.
-
Perform a derivatization reaction to convert this compound into a more volatile derivative. Common derivatization techniques for compounds with active hydrogens (like those in the phenothiazine structure) include silylation or acylation.
-
Dissolve the derivatized sample in a suitable solvent for GC injection.
GC-MS Conditions
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Temperature Program: A temperature gradient to ensure good separation of the analyte from other components.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
Visualizing the Workflow and Cross-Validation Logic
To better illustrate the experimental processes and the logical framework for cross-validation, the following diagrams are provided.
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Workflow for this compound quantification using LC-MS/MS.
Caption: General workflow for this compound quantification using GC-MS.
Caption: Logical framework for the cross-validation of two analytical methods.
References
A Comparative Analysis of the Sedative Properties of Propionylpromazine and Promazine
In the realm of phenothiazine derivatives utilized for their sedative properties, propionylpromazine and promazine are two compounds of interest, particularly within veterinary medicine. This guide offers a detailed comparison of their sedative effects, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these agents.
At a Glance: Comparative Sedative Properties
| Property | This compound | Promazine |
| Typical Sedative Dose (Equine) | 0.1 mg/kg (intravenously, as a preanesthetic)[1] | 0.44 - 1.1 mg/kg (intravenously or intramuscularly)[2] |
| Onset of Sedation (Equine) | 2-3 minutes (intravenously, for preanesthetic sedation)[1] | Not specified in comparative studies |
| Duration of Sedation | Not specified in comparative studies | Not specified in comparative studies |
| Potency | Suggested to be more potent than promazine (based on lower typical dosage) | Considered a lower potency phenothiazine |
Mechanism of Action: Shared Pathways
This compound and promazine, as phenothiazine derivatives, exert their sedative effects primarily through the antagonism of dopamine D2 receptors in the central nervous system. This action in the mesolimbic and mesocortical pathways is a hallmark of this drug class. Additionally, their sedative properties are potentiated by their antagonist activity at other receptors, including histamine H1, alpha-1 adrenergic, and muscarinic receptors. The blockade of H1 receptors, in particular, contributes significantly to their sedative and hypnotic effects.
Caption: Simplified signaling pathway for phenothiazine-induced sedation.
Experimental Protocols for Sedative Assessment
To quantitatively assess and compare the sedative properties of compounds like this compound and promazine, a standardized experimental protocol is crucial. The following outlines a generalizable workflow for an in-vivo study in a relevant animal model, such as the horse or dog.
Animal Model and Acclimatization:
-
Species: Select a suitable animal model (e.g., Beagle dogs, Thoroughbred horses).
-
Health Status: Ensure all animals are healthy, of a specified age and weight range, and free from any confounding medical conditions.
-
Acclimatization: House the animals in a controlled environment for a minimum of one week prior to the study to allow for acclimatization to the housing, diet, and handling procedures.
Experimental Design:
-
Study Type: A randomized, blinded, crossover study design is recommended to minimize bias.
-
Groups:
-
Control Group: Administer a placebo (e.g., saline).
-
This compound Group(s): Administer escalating doses of this compound.
-
Promazine Group(s): Administer escalating doses of promazine.
-
-
Washout Period: A sufficient washout period between treatments is necessary in a crossover design to prevent carry-over effects.
Drug Administration:
-
Route of Administration: Intravenous (IV) or intramuscular (IM) administration is common for assessing sedative onset and efficacy. The route should be consistent across all groups.
-
Dosage: Based on available literature, select a range of doses for each compound to establish a dose-response relationship.
Sedation Assessment:
-
Timeline: Record baseline measurements before drug administration and at predetermined intervals post-administration (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Parameters:
-
Behavioral Sedation Score: Utilize a validated sedation scoring system. This typically involves assessing posture, response to auditory and tactile stimuli, and general alertness. A numerical score is assigned at each time point.
-
Physiological Parameters: Monitor heart rate, respiratory rate, and rectal temperature.
-
Ataxia Score: Evaluate the degree of ataxia using a standardized scoring system.
-
Data Analysis:
-
Statistical analysis should be performed to compare the sedation scores, physiological parameters, and ataxia scores between the different treatment groups and across time points.
Caption: Generalized experimental workflow for comparing sedative properties.
Conclusion
References
Assessing the Consistency of Findings in Propionylpromazine Research: A Comparative Guide
An Examination of the Reproducibility of Propionylpromazine Research Findings for Researchers, Scientists, and Drug Development Professionals
This compound (PPZ) is a phenothiazine derivative used in veterinary medicine as a neuroleptic agent to manage stress in animals. A critical aspect of scientific research is the reproducibility of findings, which establishes the reliability and validity of experimental results. However, a direct assessment of the reproducibility of this compound research is challenging due to a lack of studies specifically designed to replicate previous experiments.
This guide provides a comparative analysis of the existing literature to indirectly assess the consistency of findings related to this compound. By collating and comparing quantitative data and experimental protocols from various studies, this document aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the current state of this compound research and highlight areas where further investigation may be warranted.
Quantitative Data Comparison
To facilitate an indirect assessment of reproducibility, the following tables summarize key quantitative data from various studies on this compound's pharmacokinetics and tissue residues.
Table 1: Pharmacokinetic Parameters of this compound in Horses
| Parameter | Value | Animal Model | Dosing | Analytical Method | Reference |
| Peak Plasma Concentration (Cmax) | 5.2 µg/L | Horse | 50 mg, Intramuscular | Gas Chromatography (GC) with Nitrogen-Phosphorous Detector | [1] |
| Time to Peak Concentration (Tmax) | 30 minutes | Horse | 50 mg, Intramuscular | Gas Chromatography (GC) with Nitrogen-Phosphorous Detector | [1] |
| Plasma Concentration at 11 hours | 1.26 µg/L | Horse | 50 mg, Intramuscular | Gas Chromatography (GC) with Nitrogen-Phosphorous Detector | [1] |
| Serum Half-life (t½) | 5 hours | Horse | Not Specified | Not Specified | [2] |
Table 2: this compound Residue Levels in Pig Tissues
| Time After Injection (hours) | Tissue | Concentration (ng/g) | Animal Model | Dosing | Analytical Method | Reference |
| 2 | Kidney | 90 - 340 | Pig | 0.5 mg/kg, Intramuscular | Densitometric TLC | [2] |
| 2 | Liver | 70 - 300 | Pig | 0.5 mg/kg, Intramuscular | Densitometric TLC | |
| 2 | Brain | 130 - 210 | Pig | 0.5 mg/kg, Intramuscular | Densitometric TLC | |
| 2 | Diaphragm | 30 - 70 | Pig | 0.5 mg/kg, Intramuscular | Densitometric TLC | |
| 8 | Kidney | Present | Pig | 0.5 mg/kg, Intramuscular | TLC | |
| 8 | Liver | Not Reported | Pig | 0.5 mg/kg, Intramuscular | TLC | |
| 8 | Diaphragm | Not Detected | Pig | 0.5 mg/kg, Intramuscular | TLC | |
| 24 | Liver | ~230 | Pig | 0.5 mg/kg, Intramuscular | Not Specified | |
| 72 | Liver | 88 - 119 | Pig | 2 mg/kg, Intramuscular | Fluorometric method |
Table 3: Performance of Analytical Methods for this compound Detection
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery | Coefficient of Variation (CV) | Reference |
| TLC | Pig Kidney | 25 µg/kg (LLD) | Not Reported | Not Reported | |
| TLC | Pig Tissues | 2-20 µg/kg (LLD) | Not Reported | Not Reported | |
| HPLC | Pig Kidney | 4 µg/kg (LOD) | 95% | 6.7% | |
| GLC | Horse Plasma | 0.2 µg/L (LLD) | Not Reported | Not Reported | |
| UPLC-MS/MS | Pig Tissues | LOD: 0.16 ng/mL, LOQ: 0.5 ng/mL | 98.26 - 119.43% | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols described in the this compound research literature.
Pharmacokinetic Studies in Horses
A study by Park et al. (1989) investigated the pharmacokinetics of this compound in a horse.
-
Animal Model: A single horse.
-
Drug Administration: A 50 mg dose of this compound was administered via intramuscular injection.
-
Sample Collection: Plasma samples were collected at various intervals over an 11-hour period.
-
Analytical Method: this compound concentrations in plasma were measured using gas chromatography with a nitrogen-phosphorous detector. The lower limit of detection (LLD) was 0.2 µg/L.
Residue Depletion Studies in Pigs
Olling et al. (1981) and Haagsma et al. (1988) conducted studies on this compound residues in pigs.
-
Animal Model: Dutch Landrace pigs.
-
Drug Administration: this compound was administered via deep intramuscular injection behind the ear at a dose of 0.5 mg/kg body weight.
-
Sample Collection: Tissues including kidney, liver, brain, and diaphragm were collected at 2, 8, and 24 hours after injection.
-
Analytical Method: this compound concentrations were measured by densitometric thin-layer chromatography (TLC). In another study, a TLC method with a limit of detection of 60 µg/kg was used to determine the presence of residues.
Analytical Method for this compound in Pig Kidneys
Keukens and Aerts (1989) reported an HPLC method for the detection of this compound.
-
Sample Preparation: 5 grams of kidney tissue were extracted with acetonitrile. The extract was then cleaned up using a SepPak C18 cartridge.
-
Chromatography: High-performance liquid chromatography (HPLC) was used for separation.
-
Detection: UV or fluorescent detectors were used for quantification.
-
Validation: The method had a reported limit of detection of 4 µg/kg, a mean recovery of 95%, and a coefficient of variation of 6.7% for a 20 µg/kg spike.
Visualizing Pathways and Workflows
To further clarify the mechanisms and methodologies discussed in the literature, the following diagrams are provided.
Caption: this compound's antagonistic action on various neurotransmitter receptors.
Caption: A typical workflow for the analysis of this compound residues in animal tissues.
Conclusion
References
A Comparative Benchmark: Propionylpromazine Versus Modern Antipsychotic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the veterinary tranquilizer propionylpromazine against newer antipsychotic compounds. Due to a lack of specific preclinical data for this compound in antipsychotic models, this guide utilizes data from its close structural and functional analogue, chlorpromazine, a first-generation antipsychotic, as a benchmark. This comparison is based on key preclinical indicators of antipsychotic efficacy and side effect liability.
This compound, a phenothiazine derivative, is primarily utilized in veterinary medicine for its sedative and antiemetic properties. Its mechanism of action, like other phenothiazines, involves the antagonism of dopamine receptors. This pharmacological profile places it in the same class as first-generation, or "typical," antipsychotics such as chlorpromazine. In contrast, newer "atypical" antipsychotics have been developed with more complex receptor binding profiles, aiming to improve efficacy and reduce side effects. This guide benchmarks this compound (via chlorpromazine data) against a selection of these newer agents: risperidone, olanzapine, aripiprazole, and cariprazine.
Pharmacological Profile: A Tale of Two Generations
The therapeutic effects and side effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors.[1][2] Typical antipsychotics, like chlorpromazine, are characterized by potent antagonism of the dopamine D2 receptor, which is crucial for their antipsychotic effect but also contributes to extrapyramidal side effects (EPS).[3][4][5] Newer, atypical antipsychotics generally exhibit a broader receptor binding profile, often with a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors, which is thought to mitigate the risk of EPS.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
The inhibitory constant (Ki) represents the concentration of a drug required to occupy 50% of a specific receptor, with a lower Ki value indicating a higher binding affinity. The following table summarizes the receptor binding affinities for chlorpromazine (as a proxy for this compound) and selected newer antipsychotic compounds.
| Compound | Dopamine D2 | Serotonin 5-HT2A | Muscarinic M1 | Histamine H1 | Alpha-1 Adrenergic |
| Chlorpromazine (proxy) | ~1.0 - 10 | ~1.5 - 15 | ~10 - 30 | ~0.3 - 4 | ~1.5 - 15 |
| Risperidone | ~3 - 6 | ~0.2 - 0.5 | >1000 | ~20 - 40 | ~1 - 5 |
| Olanzapine | ~10 - 30 | ~2 - 10 | ~20 - 50 | ~1 - 5 | ~20 - 50 |
| Aripiprazole (partial agonist) | ~0.5 - 2 | ~3 - 10 | >1000 | ~50 - 80 | ~50 - 80 |
| Cariprazine (partial agonist) | ~0.5 - 1.5 (high affinity for D3) | ~10 - 20 | >1000 | ~20 - 50 | ~10 - 30 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data is compiled from various sources.
Preclinical Efficacy Models
Animal models are crucial for predicting the clinical efficacy of antipsychotic drugs. The amphetamine-induced hyperlocomotion model is a widely used screening tool for assessing potential antipsychotic activity, as the ability of a compound to reduce this hyperactivity is correlated with D2 receptor blockade. The conditioned avoidance response model also has high predictive validity for antipsychotic efficacy.
Table 2: Efficacy in Preclinical Models (ED50, mg/kg)
The ED50 value represents the dose of a drug that produces 50% of its maximal effect. In this context, it is the dose required to reduce amphetamine-induced hyperactivity by 50%.
| Compound | Amphetamine-Induced Hyperlocomotion (ED50) | Conditioned Avoidance Response (ED50) |
| Chlorpromazine (proxy) | ~1.0 - 4.0 | ~1.0 - 5.0 |
| Risperidone | ~0.1 - 0.5 | ~0.1 - 0.6 |
| Olanzapine | ~0.5 - 2.0 | ~0.2 - 1.0 |
| Aripiprazole | ~1.0 - 5.0 | ~0.5 - 3.0 |
| Cariprazine | ~0.1 - 0.5 | ~0.05 - 0.3 |
Note: ED50 values are approximate and can vary based on the specific experimental protocol and animal species.
Preclinical Side Effect Profile
Extrapyramidal Symptoms (EPS)
The propensity of an antipsychotic to induce EPS is often assessed in rodents using the catalepsy test. Catalepsy, a state of motor immobility, is considered a preclinical correlate of the parkinsonian-like side effects seen in humans.
Table 3: Propensity for Extrapyramidal Side Effects (Catalepsy ED50, mg/kg)
| Compound | Catalepsy Induction (ED50) |
| Chlorpromazine (proxy) | ~3.0 - 10.0 |
| Risperidone | > 1.0 (higher doses required) |
| Olanzapine | > 10.0 (low propensity) |
| Aripiprazole | Very high doses required / not typically observed |
| Cariprazine | High doses required / low propensity |
Note: A higher ED50 value for catalepsy induction suggests a lower risk of EPS at therapeutically relevant doses.
Metabolic Side Effects
A significant concern with many atypical antipsychotics is the risk of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes. These effects are often linked to potent antagonism of histamine H1 and muscarinic M1 receptors.
Table 4: Receptor Affinities Associated with Metabolic Side Effects (Ki, nM)
| Compound | Histamine H1 | Muscarinic M1 |
| Chlorpromazine (proxy) | ~0.3 - 4 | ~10 - 30 |
| Risperidone | ~20 - 40 | >1000 |
| Olanzapine | ~1 - 5 | ~20 - 50 |
| Aripiprazole | ~50 - 80 | >1000 |
| Cariprazine | ~20 - 50 | >1000 |
Note: Lower Ki values at H1 and M1 receptors are associated with a higher risk of weight gain and other metabolic disturbances.
Visualizing a Key Antipsychotic Signaling Pathway
The primary mechanism of action for most antipsychotic drugs involves the modulation of the dopamine D2 receptor signaling pathway. The following diagram illustrates the canonical G-protein coupled signaling cascade initiated by D2 receptor activation and its inhibition by antagonist drugs.
Caption: Dopamine D2 receptor signaling pathway and its inhibition by antipsychotics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key experiments cited in this guide.
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a compound for the dopamine D2 receptor.
-
Preparation of Materials:
-
Cell membranes expressing recombinant human D2 receptors.
-
Radioligand (e.g., [3H]spiperone) with high affinity for the D2 receptor.
-
Test compounds (this compound, newer antipsychotics) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with physiological salts).
-
-
Assay Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Plot the percentage of radioligand binding against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Amphetamine-Induced Hyperlocomotion
This in vivo model assesses the potential antipsychotic activity of a compound by measuring its ability to counteract the stimulant effects of amphetamine.
-
Animals: Typically, male rats or mice are used. They are habituated to the testing environment to reduce novelty-induced activity.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, rearing frequency).
-
Experimental Workflow:
-
Habituation: Place the animal in the open-field arena for a set period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Pre-treatment: Administer the test compound (e.g., this compound or a newer antipsychotic) or vehicle control at a specified time before the amphetamine challenge.
-
Amphetamine Challenge: Administer a dose of d-amphetamine (e.g., 1-2 mg/kg, intraperitoneally) known to reliably increase locomotor activity.
-
Data Collection: Immediately place the animal back in the open-field arena and record locomotor activity for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group.
-
Calculate the ED50 value, which is the dose of the test compound that reduces the amphetamine-induced hyperactivity by 50%.
-
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Catalepsy Test
This test is used to assess the potential for a drug to induce extrapyramidal side effects.
-
Animals: Typically, male rats are used.
-
Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm).
-
Procedure:
-
Administer the test compound or vehicle control.
-
At specified time intervals after administration, place the rat's forepaws on the elevated bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A failure to move within a set time (e.g., 60 seconds) is considered a positive cataleptic response.
-
-
Data Analysis:
-
Compare the descent latency or the percentage of cataleptic animals across different dose groups.
-
Determine the ED50 for catalepsy induction, which is the dose that produces catalepsy in 50% of the animals.
-
Conclusion
Benchmarking this compound, through its analogue chlorpromazine, against newer antipsychotics reveals a distinct pharmacological divide. The data suggests that this compound likely functions as a potent antagonist at D2, muscarinic, histaminic, and adrenergic receptors. This profile is consistent with the efficacy of first-generation antipsychotics but also predicts a higher liability for extrapyramidal and metabolic side effects compared to many newer agents.
Newer compounds like aripiprazole and cariprazine, with their partial agonist activity at D2 receptors and generally lower affinity for off-target receptors, represent a significant evolution in antipsychotic drug design, aiming for a better-tolerated side effect profile. Olanzapine and risperidone, while highly effective, demonstrate varied risks for side effects that can be understood through their respective receptor binding affinities. This comparative guide, grounded in preclinical data, offers a framework for researchers to position novel compounds within the landscape of antipsychotic therapies.
References
A Comparative Analysis of Phenothiazine Metabolism: Chlorpromazine, Thioridazine, and Prochlorperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of three key phenothiazine antipsychotics: chlorpromazine, thioridazine, and prochlorperazine. By presenting key quantitative data, detailed experimental methodologies, and clear visual representations of metabolic pathways, this document aims to serve as a valuable resource for understanding the biotransformation of these widely used drugs. Such understanding is critical for predicting drug-drug interactions, explaining inter-individual variability in drug response, and guiding the development of safer and more effective therapeutic agents.
Comparative Metabolic Profiles
The metabolism of phenothiazines is complex, involving multiple enzymatic reactions primarily occurring in the liver. The main pathways include Phase I reactions such as oxidation, hydroxylation, and demethylation, followed by Phase II conjugation reactions.[1] Below is a summary of the key metabolic characteristics of chlorpromazine, thioridazine, and prochlorperazine.
Table 1: Principal Metabolites and Excretion
| Feature | Chlorpromazine | Thioridazine | Prochlorperazine |
| Major Metabolites | 7-hydroxychlorpromazine, Chlorpromazine sulfoxide, Nor-chlorpromazine | Mesoridazine (active), Sulforidazine (active), Thioridazine-5-sulfoxide | Prochlorperazine sulfoxide, N-desmethylprochlorperazine, 7-hydroxyprochlorperazine |
| Excretion Routes | Urine, bile, and feces[2] | Primarily urine | Urine and feces |
| Active Metabolites | Yes (e.g., 7-hydroxychlorpromazine) | Yes (Mesoridazine, Sulforidazine)[3] | Contribution of metabolites to activity is less established |
Table 2: Key Cytochrome P450 (CYP) Enzymes in Phase I Metabolism
| Phenothiazine | Primary Metabolic Reaction | Major Contributing CYP Isoforms | Minor Contributing CYP Isoforms |
| Chlorpromazine | N-demethylation | CYP1A2 (major)[4] | CYP2C19, CYP3A4[4] |
| 5-Sulfoxidation | CYP1A2 (major), CYP3A4 | - | |
| 7-Hydroxylation | CYP2D6 | CYP1A2 | |
| Thioridazine | N-demethylation | CYP1A2, CYP3A4 | CYP2C19 (insignificant) |
| 5-Sulfoxidation | CYP1A2, CYP3A4 | - | |
| Ring-Sulfoxidation (to Mesoridazine) | CYP2D6 | - | |
| Prochlorperazine | N-demethylation | CYP2D6, CYP2C19 | - |
| Sulfoxidation | Information less specific | - | |
| 7-Hydroxylation | Information less specific | - |
Table 3: Comparative Enzyme Inhibition (IC50 values in µM)
This table summarizes the inhibitory potential of each phenothiazine against major CYP450 enzymes. Lower IC50 values indicate stronger inhibition.
| CYP Isoform | Chlorpromazine | Thioridazine | Prochlorperazine |
| CYP1A2 | 9.5 | - | - |
| CYP2D6 | 20 | 3.5 | - |
| CYP3A4 | - | - | - |
Metabolic Pathway Diagrams
The following diagrams illustrate the primary metabolic pathways for chlorpromazine, thioridazine, and prochlorperazine.
Caption: Metabolic pathway of Chlorpromazine.
Caption: Metabolic pathway of Thioridazine.
Caption: Metabolic pathway of Prochlorperazine.
Experimental Protocols
The following are detailed methodologies for key experiments used in the study of phenothiazine metabolism.
In Vitro Metabolism Assay using Human Liver Microsomes
This protocol is designed to determine the metabolic stability of a phenothiazine and identify its major metabolites.
Caption: Workflow for in vitro metabolism assay.
Materials:
-
Human liver microsomes (commercially available)
-
Phenothiazine compound of interest
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a stock solution of the phenothiazine in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and the phenothiazine solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the parent drug and identify metabolites.
-
Metabolite Identification and Quantification by LC-MS/MS
This protocol outlines the general steps for analyzing samples from in vitro or in vivo metabolism studies.
Instrumentation and Conditions:
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used for phenothiazines.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Method Development:
-
Optimize the chromatographic conditions (gradient, flow rate, column temperature) to achieve good separation of the parent drug and its potential metabolites.
-
Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) for sensitive detection of the analytes.
-
-
Sample Analysis:
-
Inject the processed samples from the metabolism assay onto the LC-MS/MS system.
-
Acquire data in both full scan mode (to screen for unknown metabolites) and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode (for quantification of known metabolites).
-
-
Data Analysis:
-
Process the full scan data to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantify the parent drug and identified metabolites using the SRM/MRM data by comparing their peak areas to those of a standard curve.
-
Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol is used to determine the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for a specific CYP-mediated metabolic reaction.
Procedure:
-
Incubation:
-
Set up a series of incubations similar to the in vitro metabolism assay described above.
-
Keep the enzyme (recombinant CYP or liver microsomes) and cofactor concentrations constant.
-
Vary the substrate (phenothiazine) concentration over a wide range, typically from below the expected Km to well above it.
-
-
Measurement of Initial Velocity:
-
Measure the rate of metabolite formation at each substrate concentration. It is crucial to measure the initial velocity, where the reaction rate is linear with time.
-
-
Data Analysis:
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Km and Vmax.
-
Caption: Logical flow for determining enzyme kinetic parameters.
References
- 1. Comparison of thioridazine and chlorpromazine in doctor's choice research design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--A comparison with other phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Propionylpromazine in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profiles of propionylpromazine and its structural analogs, acepromazine and chlorpromazine. Due to the limited availability of quantitative binding data for this compound, this guide leverages comprehensive data from its well-studied counterparts to infer its likely receptor specificity. This document is intended to aid researchers in understanding the potential pharmacological profile of this compound and to provide a framework for its empirical evaluation.
Comparative Receptor Binding Affinity
The specificity of a compound is determined by its binding affinity to a range of molecular targets. In the context of phenothiazine antipsychotics, a "promiscuous" binding profile, with high affinity for multiple receptor types (dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic), is common. This lack of specificity is often associated with a broad range of therapeutic effects and side effects.
| Receptor Subtype | Chlorpromazine Ki (nM) | Acepromazine Ki (nM) | This compound Ki (nM) | Primary Effect of Receptor Blockade |
| Dopamine Receptors | ||||
| D1 | 24 | Not Available | Not Available | Antipsychotic effects |
| D2 | 3.5[1] | Not Available | Not Available | Antipsychotic effects, extrapyramidal symptoms, hyperprolactinemia |
| D3 | 7.6 | Not Available | Not Available | Potential effects on cognition and mood |
| D4 | 133[1] | Not Available | Not Available | Atypical antipsychotic effects |
| Serotonin Receptors | ||||
| 5-HT1A | 1300 | Not Available | Not Available | Anxiolytic and antidepressant effects |
| 5-HT2A | 1.2[1] | Not Available | Not Available | Anxiolytic effects, reduction of extrapyramidal symptoms |
| 5-HT2C | 12 | Not Available | Not Available | Anxiolytic effects, potential for weight gain |
| 5-HT6 | 6.5 | Not Available | Not Available | Potential cognitive enhancement |
| 5-HT7 | 4.6 | Not Available | Not Available | Antidepressant and anxiolytic effects |
| Adrenergic Receptors | ||||
| α1A | 1.8 | Not Available | Not Available | Orthostatic hypotension, dizziness |
| α1B | 1.3 | Not Available | Not Available | Orthostatic hypotension, dizziness |
| α2A | 160 | Not Available | Not Available | Antipsychotic and sedative effects |
| α2B | 200 | Not Available | Not Available | Antipsychotic and sedative effects |
| α2C | 130 | Not Available | Not Available | Antipsychotic and sedative effects |
| Histamine Receptors | ||||
| H1 | 3[1] | Not Available | Not Available | Sedation, weight gain, antiemetic effects |
| Muscarinic Receptors | ||||
| M1 | 13 | Not Available | Not Available | Anticholinergic side effects (dry mouth, blurred vision, constipation) |
| M2 | 43 | Not Available | Not Available | Cardiac side effects |
| M3 | 47 | Not Available | Not Available | Anticholinergic side effects |
| M4 | 22 | Not Available | Not Available | Potential therapeutic effects in schizophrenia |
| M5 | 110 | Not Available | Not Available |
Inference for this compound: Based on the data for chlorpromazine, it is highly probable that this compound also exhibits a broad receptor binding profile with high affinity for dopamine D2, serotonin 5-HT2A, histamine H1, and α1-adrenergic receptors. This would be consistent with its use as a tranquilizer and sedative in veterinary medicine. Empirical determination of its Ki values is necessary to confirm this inferred profile.
Experimental Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Test Compound: this compound
-
Reference Compounds: Chlorpromazine, Acepromazine
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Cell Membranes: A preparation of cell membranes expressing the target receptor at a high density.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., Haloperidol for D2 receptors).
-
Scintillation Vials and Cocktail.
-
Filtration Apparatus: with glass fiber filters.
-
Liquid Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration typically at or below its Kd value.
-
Thaw the cell membrane preparation on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound/Reference Compound: Assay buffer, cell membranes, radioligand, and varying concentrations of the test or reference compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow of an in vitro competitive radioligand binding assay.
Signaling Pathway Diagram
The primary mechanism of action for phenothiazine antipsychotics involves the blockade of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.
Caption: Dopamine D2 receptor signaling pathway and its blockade by this compound.
References
Propionylpromazine: A Research Alternative to Conventional Neuroleptics? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroleptic agents is extensive, with researchers continually seeking compounds with refined pharmacological profiles. Propionylpromazine, a phenothiazine derivative, presents an intriguing yet less-explored alternative to classical antipsychotics like chlorpromazine and haloperidol. This guide provides a comparative analysis of this compound alongside these established neuroleptics, offering insights into its potential as a research tool. Due to a lack of direct comparative studies on this compound's receptor binding affinities, this guide infers its likely profile based on the well-established structure-activity relationships (SAR) of the phenothiazine class of compounds.
Comparative Analysis of Neuroleptic Agents
A critical aspect of neuroleptic function is the receptor binding profile, which dictates both therapeutic efficacy and side-effect liability. The following tables summarize the available quantitative data for chlorpromazine and haloperidol, and provide an inferred profile for this compound based on its chemical structure as a phenothiazine.
Receptor Binding Affinity Profile
The affinity of a drug for its target receptor is a key determinant of its potency and potential for off-target effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Drug | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Muscarinic M1 | Alpha-1 Adrenergic |
| This compound | Moderate (Inferred) | Moderate (Inferred) | High (Inferred) | Moderate (Inferred) | High (Inferred) |
| Chlorpromazine | +++ | ++++ | ++++ | +++ | ++++ |
| Haloperidol | ++++ | ++ | + | - | ++ |
Note on this compound Data: The receptor binding affinities for this compound are inferred based on the structure-activity relationships of phenothiazine antipsychotics.[1][2][3] The presence of the phenothiazine core, the three-carbon spacer in the side chain, and the terminal dimethylamino group suggest moderate affinity for D2 and 5-HT2A receptors. The phenothiazine structure is also associated with significant affinity for H1, M1, and alpha-1 adrenergic receptors.[4]
Comparative Efficacy and Side-Effect Profile
The therapeutic efficacy of neuroleptics is primarily attributed to their antagonism of dopamine D2 receptors, while their side-effect profiles are influenced by their interactions with a range of other receptors.
| Feature | This compound (Inferred) | Chlorpromazine | Haloperidol |
| Antipsychotic Potency | Moderate | Moderate to High | High |
| Extrapyramidal Symptoms (EPS) | Moderate to High | Moderate to High | High |
| Sedation | High | High | Low |
| Anticholinergic Effects | Moderate | High | Low |
| Orthostatic Hypotension | High | High | Moderate |
Signaling Pathways
The therapeutic and adverse effects of these neuroleptic agents are mediated by their interaction with various G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.
Dopamine D2 Receptor Antagonism Pathway.
Serotonin 5-HT2A Receptor Antagonism Pathway.
Experimental Protocols
To facilitate reproducible research, this section details the methodologies for key experiments used to characterize neuroleptic agents.
Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound for a specific receptor.
Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the test compound's affinity for the receptor.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a behavioral test in rodents that serves as a measure of sensorimotor gating, a process that is often deficient in schizophrenia. Antipsychotic drugs can often restore these deficits.
Detailed Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a period with background white noise.
-
Trial Types: The test consists of several trial types presented in a pseudo-random order:
-
Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented.
-
Prepulse-alone trials: A weaker acoustic stimulus (the prepulse) is presented.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Measurement: The startle response is measured for each trial.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The ability of a test compound to reverse a deficit in PPI (e.g., induced by a psychotomimetic drug) is a measure of its potential antipsychotic efficacy.
Catalepsy Test
The catalepsy test in rodents is used to assess the likelihood of a neuroleptic to induce extrapyramidal side effects (EPS), particularly parkinsonism-like motor rigidity.
Detailed Methodology:
-
Apparatus: A horizontal bar is placed at a specific height.
-
Procedure: The front paws of the rodent are gently placed on the bar.
-
Measurement: The time it takes for the animal to remove both paws from the bar (the descent latency) is recorded.
-
Data Analysis: A longer descent latency is indicative of catalepsy. The dose of a test compound that induces catalepsy is compared to its effective dose in models of antipsychotic efficacy to determine its therapeutic index with respect to EPS.
Conclusion
While a comprehensive quantitative comparison is hampered by the limited publicly available data on this compound, its structural similarity to other phenothiazines provides a basis for inferring its pharmacological profile. Based on structure-activity relationships, this compound is likely a multi-receptor antagonist with moderate affinity for dopamine D2 and serotonin 5-HT2A receptors, and significant affinity for histamine H1, muscarinic M1, and alpha-1 adrenergic receptors. This profile suggests potential antipsychotic efficacy, but also a liability for sedation, anticholinergic effects, and orthostatic hypotension, similar to chlorpromazine.
For researchers in drug development, this compound may serve as a valuable tool for exploring the nuances of phenothiazine pharmacology. Further investigation into its precise receptor binding affinities and in vivo pharmacological effects is warranted to fully elucidate its potential as a research alternative to more established neuroleptic agents. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
- 1. SAR of phenothiazine.pptx [slideshare.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Propionylpromazine: A Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Propionylpromazine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards and environmental regulations.
Safety and Hazard Information
This compound hydrochloride is a phenothiazine derivative used as a tranquilizer in veterinary medicine and for research purposes.[1][2][3] While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS), others indicate it may be harmful if swallowed, cause serious eye irritation, and may lead to drowsiness or dizziness.[4][5] Given this conflicting information, a cautious approach to handling and disposal is warranted.
Summary of Safety and Physical Properties:
| Property | Data | Source |
| Chemical Name | 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]-1-propanone | |
| Synonyms | Propiopromazine | |
| Appearance | Solid powder | |
| Hazard Classifications | Not classified as hazardous (GHS) vs. Acute Tox. 4, Eye Irrit. 2A, STOT SE 3 | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Storage | Store at 2-8°C | |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Use a respirator if dust is generated. |
Disposal Protocol for this compound
Due to the lack of specific chemical neutralization protocols and its intended biological activity, this compound should be disposed of as chemical waste through a licensed environmental waste management service. Incineration at a permitted facility is the recommended final disposal method for pharmaceutical waste. Do not pour this compound solutions down the drain or dispose of the solid in regular trash.
Step 1: Segregation and Waste Collection
-
Designate a Waste Container : Use a dedicated, clearly labeled, and sealable waste container for all this compound waste. The container should be made of a material compatible with the solvents used (e.g., a high-density polyethylene bottle for solutions).
-
Segregate Waste Types :
-
Solid Waste : Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any contaminated lab supplies (e.g., pipette tips) in a sealed bag or container.
-
Liquid Waste : Collect all solutions containing this compound. Do not mix with other incompatible waste streams.
-
Sharps : Any needles or syringes used for administering this compound must be disposed of in a designated sharps container.
-
Empty Containers : Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or water). The rinsate must be collected as hazardous liquid waste. Once decontaminated, scratch out all personal or proprietary information on the label before recycling or disposing of the container as regular lab glass or plastic waste.
-
Step 2: Labeling and Storage
-
Labeling : Clearly label the waste container with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Toxic," "Harmful if Swallowed"). Note the concentration and solvent if it is a liquid waste.
-
Storage : Store the sealed waste container in a designated, secure area away from incompatible materials, following your institution's guidelines for hazardous waste storage. Ensure the storage area is well-ventilated.
Step 3: Arrange for Professional Disposal
-
Contact EH&S : Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Documentation : Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate : If a significant amount of powder is spilled, evacuate the immediate area to avoid inhalation. Ensure the area is well-ventilated.
-
Wear Appropriate PPE : Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills of powder, respiratory protection may be necessary.
-
Contain and Clean :
-
For solid spills : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.
-
For liquid spills : Cover the spill with an absorbent material. Once absorbed, collect the material and place it in the sealed hazardous waste container.
-
-
Decontaminate : Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Propionylpromazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Propionylpromazine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risk and ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment
This compound is a phenothiazine derivative. While some safety data sheets (SDS) do not classify it as hazardous under the Globally Harmonized System (GHS), others indicate that it may be harmful if swallowed, cause serious eye irritation, and may lead to drowsiness or dizziness[1][2]. Due to these potential hazards, a cautious approach and the use of appropriate personal protective equipment (PPE) are essential.
The following table summarizes the recommended PPE for handling this compound, based on guidelines for phenothiazines[3][4].
| PPE Category | Minimum Requirement | Recommended for Higher-Level Protection |
| Respiratory Protection | P2 or P95 particle respirator for nuisance dust exposures[3]. | Combination type ABEK-P2 respirator cartridges for higher concentrations or potential for aerosolization. |
| Eye and Face Protection | Tightly fitting safety goggles or glasses with side-shields. | A face shield in addition to safety glasses is recommended. |
| Hand Protection | Nitrile or butyl rubber gloves. Always inspect gloves for integrity before use. | Use proper glove removal technique to avoid skin contact. |
| Skin and Body Protection | A lab coat or long-sleeved work clothing. | For larger quantities or risk of splashing, a full chemical-protective suit, apron, and boots may be necessary. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.
-
Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.
Safe Handling Practices:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare all required equipment and materials within the designated fume hood to minimize movement and potential for spills.
-
Weighing and Transfer: Handle this compound, which is typically a powder, carefully to avoid creating dust. Use appropriate tools for transfers, such as a spatula.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Avoidance of Contact: Prevent direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Decontamination: After handling, wash hands thoroughly. Clean all contaminated surfaces with an appropriate solvent and then wash with soap and water.
Storage:
-
Store this compound in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.
-
Keep the container tightly closed to prevent contamination and degradation.
-
Protect from light and air exposure.
-
Store away from strong oxidizing agents and strong acids.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
The disposal of unused or waste this compound must be handled with care to prevent environmental contamination.
-
Segregation: All waste materials contaminated with this compound, including empty containers, contaminated PPE, and unused product, should be collected in a designated, sealed, and clearly labeled waste container.
-
Waste Characterization: The waste should be characterized as chemical waste. Do not mix with regular laboratory or domestic trash.
-
Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash.
-
For liquid waste, consider solidifying with an absorbent material like cat litter or sawdust.
-
All waste containing this compound should be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
-
Some jurisdictions may have pharmaceutical take-back programs that can be utilized. Check with your institution's environmental health and safety department for specific guidance.
-
-
Empty Containers: The immediate packaging of the product, even if empty, should be disposed of as pharmaceutical waste. Secondary packaging, such as cardboard boxes that have not been in direct contact with the chemical, can typically be recycled.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
